2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride
Description
Properties
IUPAC Name |
2-(chloromethyl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN2.ClH/c5-3-4-6-1-2-7-4;/h1-3H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCCHMFFNHOXEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375417 | |
| Record name | 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13338-49-3 | |
| Record name | 13338-49-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride and its Pharmacologically Active Derivatives
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only and is not intended as medical advice.
Introduction
2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride is a heterocyclic organic compound primarily utilized as a chemical intermediate in the synthesis of various pharmaceutical agents. While some studies suggest it may possess intrinsic biological activities, such as antimicrobial and antitumor effects, its mechanism of action is not extensively documented in publicly available literature. The primary significance of this compound in drug development lies in its role as a key building block for imidazoline derivative drugs.
This guide will, therefore, focus on the well-characterized mechanism of action of Xylometazoline , a prominent α-adrenergic receptor agonist synthesized from this compound. Understanding the pharmacology of Xylometazoline provides critical insight into the therapeutic applications derived from its chemical precursor.
Synthesis of Xylometazoline
Xylometazoline is synthesized through a multi-step process where this compound serves as a crucial reactant. The synthesis generally involves the reaction of this intermediate with a substituted benzene compound, leading to the final Xylometazoline molecule.
Caption: Synthesis workflow of Xylometazoline Hydrochloride.
Core Mechanism of Action: Xylometazoline
Xylometazoline is a sympathomimetic agent that functions primarily as a potent agonist at α-adrenergic receptors. Its therapeutic effect, particularly as a nasal decongestant, is achieved through the stimulation of these receptors located on the smooth muscle cells of blood vessels in the nasal mucosa.
Receptor Binding and Selectivity
Xylometazoline exhibits affinity for both α1 and α2-adrenergic receptor subtypes. The activation of these receptors triggers a cascade of intracellular events that lead to vasoconstriction. This narrowing of the blood vessels reduces blood flow and swelling of the nasal passages, thereby alleviating congestion.
Studies have shown that Xylometazoline binds to multiple α-adrenoceptor subtypes with varying affinities. The rank order of mRNA expression for these receptor subtypes in human nasal mucosa is α2A > α1A ≥ α2B > α1D ≥ α2C >> α1B.
Quantitative Pharmacological Data
The binding affinities (Ki) and functional potencies (EC50/IC50) of Xylometazoline for various α-adrenergic receptor subtypes have been determined in several studies. These values are crucial for understanding its pharmacological profile and selectivity.
| Receptor Subtype | Binding Affinity (Kᵢ, µM) | Functional Potency (EC₅₀/IC₅₀, µM) | Reference |
| α₁ₐ | 0.08 | Induces Ca²⁺ responses | |
| α₁ₑ | 0.56 | - | |
| α₁ₒ | 0.45 | - | |
| α₂ₐ | 0.98 | - | |
| α₂ₑ | 1.8 | 99 (EC₅₀) | |
| α₂ₒ | 0.22 | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Signaling Pathways
The activation of α-adrenergic receptors by Xylometazoline initiates distinct downstream signaling pathways depending on the receptor subtype.
-
α₁-Adrenergic Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by Xylometazoline, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ is a key factor in smooth muscle contraction and subsequent vasoconstriction.
-
α₂-Adrenergic Receptors: These receptors are coupled to Gi/o proteins. Activation of Gi/o by Xylometazoline inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP contributes to the overall vasoconstrictive effect.
Caption: Xylometazoline signaling pathways via α1 and α2-adrenergic receptors.
Experimental Protocols
The characterization of Xylometazoline's mechanism of action relies on a variety of in vitro assays. Below are generalized protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To quantify the affinity of Xylometazoline for α-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific α-adrenergic receptor subtype of interest are prepared from cultured cells (e.g., HEK293) through homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α₁ receptors or [³H]-rauwolscine for α₂ receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled Xylometazoline.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Xylometazoline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Functional Assays: Calcium Mobilization
This assay measures the ability of a compound to activate Gq-coupled receptors, such as the α₁-adrenergic receptor.
Objective: To determine the functional potency (EC₅₀) of Xylometazoline at the α₁-adrenergic receptor.
Methodology:
-
Cell Culture: Cells stably expressing the α₁-adrenergic receptor subtype are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are stimulated with varying concentrations of Xylometazoline.
-
Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader or microscope.
-
Data Analysis: The concentration of Xylometazoline that produces 50% of the maximal response (EC₅₀) is calculated from the dose-response curve.
Functional Assays: cAMP Measurement
This assay is used to assess the activity of compounds on Gi-coupled receptors, such as the α₂-adrenergic receptor.
Objective: To determine the functional potency (IC₅₀) of Xylometazoline at the α₂-adrenergic receptor.
Methodology:
-
Cell Culture: Cells expressing the α₂-adrenergic receptor subtype are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Inhibition: The cells are co-incubated with varying concentrations of Xylometazoline.
-
Measurement: The intracellular cAMP levels are quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The concentration of Xylometazoline that inhibits 50% of the forskolin-stimulated cAMP production (IC₅₀) is determined.
Conclusion
While this compound is a critical starting material, its pharmacological relevance is primarily defined by the compounds synthesized from it. Xylometazoline, a key derivative, exerts its potent vasoconstrictive effects through the agonism of α₁ and α₂-adrenergic receptors. A thorough understanding of its receptor binding profile, downstream signaling cascades, and the experimental methodologies used for its characterization is essential for researchers and professionals in the field of drug discovery and development. This knowledge facilitates the rational design of new therapeutic agents and the optimization of existing ones.
An In-depth Technical Guide to the Physicochemical Properties of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (CAS No: 13338-49-3) is a heterocyclic organic compound that serves as a critical intermediate in the pharmaceutical and chemical industries.[1][2] Characterized by a five-membered imidazoline ring with a reactive chloromethyl substituent, this compound is a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its hydrochloride salt form enhances stability and solubility, facilitating its use in large-scale manufacturing processes.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, and analytical methodologies, tailored for professionals in research and drug development.
Chemical Identity and Structure
2-(Chloromethyl)-4,5-dihydro-1H-imidazole HCl is the hydrochloride salt of 2-(chloromethyl)-4,5-dihydro-1H-imidazole.[4] The presence of the chloromethyl group makes it a reactive electrophile, while the dihydro-imidazole core is a key structural motif in many biologically active molecules.[1]
| Identifier | Value |
| IUPAC Name | 2-(chloromethyl)-4,5-dihydro-1H-imidazole;hydrochloride[4] |
| CAS Number | 13338-49-3[2][5] |
| Molecular Formula | C₄H₇ClN₂·HCl or C₄H₈Cl₂N₂[1][2][5] |
| Canonical SMILES | C1CN=C(N1)CCl.Cl[4][5] |
| InChI Key | GHCCHMFFNHOXEU-UHFFFAOYSA-N[2][5] |
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in chemical reactions, formulations, and biological systems. The key properties of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl are summarized below.
General and Physical Properties
This table outlines the basic physical and chemical descriptors of the compound.
| Property | Value | Source(s) |
| Molecular Weight | 155.03 g/mol | [1][2][6] |
| Exact Mass | 154.0064537 Da | [4][5] |
| Appearance | Crystalline solid | [7] |
| Melting Point | 195-197 °C | [2][5][8] |
| Boiling Point | 258.4 °C at 760 mmHg | [5][8] |
| Flash Point | 110.1 °C | [5][8] |
Computed and Structural Properties
These properties are computationally derived and provide insight into the molecule's behavior and interactions.
| Property | Value | Source(s) |
| XLogP3 | 0.79330 | [8] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area (PSA) | 24.39 Ų | [5][8] |
| Complexity | 89.7 | [4][5] |
| Heavy Atom Count | 8 | [5] |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl can be achieved through several routes. A common industrial method involves the cyclization of appropriate precursors to form the imidazoline ring, followed by chloromethylation.[1][2]
A generalized synthetic workflow is illustrated below. The process typically begins with the construction of the 4,5-dihydroimidazole backbone, which is a key challenge.[1] This is often followed by the introduction of the chloromethyl group via reaction with reagents like formaldehyde and hydrochloric acid.[2]
Caption: Generalized workflow for the synthesis of the target compound.
Chemical Reactivity
The primary site of reactivity on 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is the electrophilic chloromethyl group.[1] This group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity is fundamental to its role as a building block for more complex molecules.[2] The imidazole ring can also participate in coordination with metal ions.[2]
Caption: Nucleophilic substitution at the chloromethyl group.
Experimental Protocols: Analytical Methodologies
The quantification and quality control of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl and related compounds are typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method, while Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, sometimes requiring derivatization.[9][10]
Generalized HPLC-UV Protocol for Quantification
This protocol is a generalized procedure based on standard methods for analyzing imidazole derivatives.[9] Method optimization is crucial for specific applications.
1. Instrumentation and Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
- Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., Phosphate Buffer, pH 3.0). The ratio may require optimization (e.g., 30:70, v/v).[9]
- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: 30 °C.[9]
- Detection Wavelength: UV detection, typically around 210 nm, as simple imidazole derivatives show strong absorbance in this region.[9]
- Injection Volume: 10 µL.[9]
2. Preparation of Solutions:
- Standard Stock Solution: Accurately weigh a known amount of reference standard and dissolve in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range of the assay (e.g., 1-100 µg/mL).[9]
- Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase (sonication may be required), and dilute to a final concentration within the calibration range.[9] Filter the solution through a 0.45 µm syringe filter prior to injection.[9]
3. Analytical Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[9]
- Inject a blank (mobile phase) to ensure no system contamination.
- Inject the working standard solutions in order of increasing concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- Quantify the analyte in the samples by comparing the peak area to the calibration curve generated from the standards.
prep [label="1. Solution Preparation\n- Standard Solutions\n- Sample Solutions", fillcolor="#FFFFFF", fontcolor="#202124"];
system [label="2. HPLC System Setup\n- C18 Column\n- Mobile Phase Equilibration", fillcolor="#FFFFFF", fontcolor="#202124"];
cal [label="3. Calibration\n- Inject Standards\n- Generate Calibration Curve", fillcolor="#FFFFFF", fontcolor="#202124"];
analysis [label="4. Sample Analysis\n- Inject Prepared Samples\n- Record Chromatograms", fillcolor="#FFFFFF", fontcolor="#202124"];
quant [label="5. Quantification\n- Integrate Peak Areas\n- Calculate Concentration", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep -> system [color="#5F6368"];
system -> cal [color="#34A853"];
cal -> analysis [color="#34A853"];
analysis -> quant [color="#EA4335"];
}
Caption: A typical workflow for quantitative analysis via HPLC.
Applications in Drug Development
2-(Chloromethyl)-4,5-dihydro-1H-imidazole HCl is not typically used as a therapeutic agent itself but is a key intermediate in the synthesis of several important drugs.[1]
-
Antihypertensive Agents: It is used in the synthesis of phentolamine mesylate, an α-adrenergic antagonist.[2][3]
-
Histamine H₂ Receptor Antagonists: The compound serves as a building block for cimetidine analogs, which are used to treat peptic ulcers and gastroesophageal reflux disease.[1]
-
Protein Crosslinking: In proteomics research, it can be employed as a protein crosslinking agent to study protein-protein interactions and stabilize protein complexes.[1]
-
Impurity Standard: It is also utilized as a certified impurity reference material for quality control in various drug formulations.[1][2]
Safety, Handling, and Stability
-
Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[4][8] It causes skin and serious eye irritation and may cause respiratory irritation.[4][8]
-
Stability: It is stable under recommended storage conditions.[11]
-
Storage: Store in a dry, sealed, and well-ventilated place, away from moisture.[11][12] A storage temperature of 2-8°C is also noted.[7]
-
Incompatibilities: Avoid contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[11]
References
- 1. Buy this compound | 13338-49-3 [smolecule.com]
- 2. This compound | 13338-49-3 | Benchchem [benchchem.com]
- 3. apicule.com [apicule.com]
- 4. This compound | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. 13338-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. capotchem.com [capotchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Unveiling the Biological Landscape of 2-Chloromethyl-imidazoline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloromethyl-imidazoline hydrochloride is a heterocyclic compound that has garnered scientific interest due to its potential biological activities. This technical guide provides an in-depth overview of its core biological functions, with a focus on its antitumor and antimicrobial properties, as well as its interaction with adrenergic signaling pathways. This document summarizes available quantitative data, presents detailed experimental methodologies for key assays, and visualizes relevant signaling pathways to facilitate a comprehensive understanding for research and drug development applications.
Pharmacological Profile
2-Chloromethyl-imidazoline hydrochloride exhibits a range of biological effects, primarily attributed to the reactivity of its chloromethyl group and the structural features of the imidazoline ring. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules such as proteins and enzymes, leading to the modulation of their activity. The imidazoline moiety is known to interact with various receptors, including adrenergic receptors.
Antitumor Activity
In vitro studies have demonstrated the cytotoxic effects of 2-chloromethyl-imidazoline hydrochloride against various cancer cell lines. The primary mechanism of its antitumor action appears to be the induction of apoptosis, or programmed cell death, through the mitochondrial pathway.
Antimicrobial Activity
Derivatives of imidazoline have shown significant antimicrobial properties. While specific data for 2-chloromethyl-imidazoline hydrochloride is limited, its structural class suggests potential efficacy against various bacterial strains. The proposed mechanism involves the inhibition of microbial growth through interactions with essential cellular components.
Adrenergic Receptor Interaction
The imidazoline core structure is a key feature of many compounds that interact with adrenergic receptors. It is hypothesized that 2-chloromethyl-imidazoline hydrochloride may act as a ligand for α2-adrenergic receptors, potentially modulating downstream signaling pathways that influence physiological processes such as blood pressure regulation.
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activity of 2-chloromethyl-imidazoline hydrochloride.
| Biological Activity | Cell Line/Organism | Parameter | Value (µM) | Mechanism of Action |
| Antitumor | MCF-7 (Breast Cancer) | IC50 | 25.72 ± 3.95 | Induction of apoptosis via mitochondrial pathway[1] |
| Antitumor | U-937 (Leukemia) | IC50 | 30.0 ± 5.0 | Inhibition of cell proliferation[1] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of 2-chloromethyl-imidazoline hydrochloride.
Determination of Antitumor Activity (IC50) using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 2-chloromethyl-imidazoline hydrochloride against adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
2-chloromethyl-imidazoline hydrochloride
-
Adherent cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-chloromethyl-imidazoline hydrochloride in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of Antimicrobial Activity (Minimum Inhibitory Concentration) using Broth Microdilution Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 2-chloromethyl-imidazoline hydrochloride against a bacterial strain using the broth microdilution method.
Materials:
-
2-chloromethyl-imidazoline hydrochloride
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of 2-chloromethyl-imidazoline hydrochloride in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh bacterial culture, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microdilution plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
α2-Adrenergic Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of 2-chloromethyl-imidazoline hydrochloride for the α2-adrenergic receptor.
Materials:
-
2-chloromethyl-imidazoline hydrochloride
-
Cell membranes expressing the α2-adrenergic receptor
-
A suitable radioligand with high affinity for the α2-adrenergic receptor (e.g., [3H]-Rauwolscine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled α2-adrenergic antagonist like yohimbine)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of 2-chloromethyl-imidazoline hydrochloride.
-
-
Incubation:
-
To each well, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mitochondrial pathway of apoptosis induced by 2-chloromethyl-imidazoline hydrochloride.
References
An In-Depth Technical Guide to the Structural Analysis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the structural analysis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, a significant intermediate in pharmaceutical synthesis. The document outlines the core physicochemical properties, comprehensive spectroscopic data, and the experimental protocols necessary for its characterization.
Introduction
This compound (CAS No: 13338-49-3) is a heterocyclic organic compound widely utilized as a key building block and pharmaceutical intermediate.[1][2] Its structure features a five-membered imidazoline ring with a reactive chloromethyl substituent at the C2 position.[1][3] This reactive group makes it a versatile precursor for synthesizing a variety of more complex molecules, notably in the development of antihypertensive drugs like Phentolamine Mesilate.[1][2] The compound is a hydrochloride salt derived from its basic component, 2-(chloromethyl)-4,5-dihydro-1H-imidazole.[4] A thorough structural elucidation is critical for quality control and for understanding its reactivity in synthetic applications.
Physicochemical and Structural Properties
The fundamental properties of the compound are summarized below, providing a foundational dataset for laboratory use.
| Property | Value | Citation(s) |
| IUPAC Name | 2-(chloromethyl)-4,5-dihydro-1H-imidazole;hydrochloride | [4] |
| CAS Number | 13338-49-3 | [5] |
| Molecular Formula | C₄H₇ClN₂・HCl (or C₄H₈Cl₂N₂) | [1][5] |
| Molecular Weight | 155.03 g/mol | [1][4][5] |
| Appearance | Typically a powder | |
| Melting Point | 195-197 °C | [1] |
| SMILES | C1CN=C(N1)CCl.Cl | [4] |
| InChIKey | GHCCHMFFNHOXEU-UHFFFAOYSA-N | [4] |
Spectroscopic Structural Analysis
A combination of spectroscopic techniques is employed to confirm the identity and purity of this compound. Below are the expected data from key analytical methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methylene protons of the chloromethyl group and the ethylenediamine backbone of the imidazoline ring. The protons on the ring (at C4 and C5) would likely appear as a multiplet, while the chloromethyl protons would be a singlet. The N-H protons may be broad and their chemical shift can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would display three unique signals: one for the chloromethyl carbon, one for the carbons of the ethylenediamine bridge (C4 and C5, which are equivalent), and one for the C2 carbon of the imidazoline ring.
The IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands would include:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹, typical for amine salts.
-
C-H stretching: Signals just below 3000 cm⁻¹.
-
C=N stretching: A sharp absorption band around 1650-1680 cm⁻¹, characteristic of the imidazoline ring.[6]
-
C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free base (C₄H₇ClN₂), the molecular ion peak [M]+ would be expected at m/z ≈ 118.56.[7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in characteristic M and M+2 peaks.
Summary of Spectroscopic Data
The table below summarizes the expected spectral data for the structural confirmation of the compound.
| Technique | Expected Observations |
| ¹H NMR | Singlet for -CH₂Cl protons; Multiplet for -CH₂-CH₂- protons of the ring; Broad singlet for N-H protons. |
| ¹³C NMR | Signal for C2 carbon (imidazoline); Signal for C4/C5 carbons (equivalent); Signal for chloromethyl carbon. |
| IR (cm⁻¹) | ~3200-3400 (N-H stretch, broad); <3000 (C-H stretch); ~1650-1680 (C=N stretch); ~600-800 (C-Cl stretch).[6] |
| MS (ESI+) | Molecular ion peak for the free base [C₄H₇ClN₂ + H]⁺ at m/z ≈ 119. Isotopic peak at m/z ≈ 121 due to ³⁷Cl. LC-HRMS can detect impurities at sub-0.1% levels.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Set a spectral width of approximately 200 ppm.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal. Identify and label the characteristic absorption peaks.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography: Inject the sample into a Liquid Chromatography (LC) system equipped with a suitable column (e.g., C18). Use a gradient elution with mobile phases such as water and acetonitrile with a modifier like formic acid.
-
Mass Spectrometry: Analyze the eluent using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-300). For high-resolution data, use a Q-TOF or Orbitrap mass analyzer.[1]
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic distribution and fragmentation patterns to confirm the structure.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) help visualize key processes related to the compound.
The synthesis of this compound typically involves the chloromethylation of a pre-formed imidazoline ring.[3][8] The product's primary reactivity involves nucleophilic substitution at the chloromethyl group.[1][3]
A logical workflow ensures a comprehensive structural analysis, starting from basic property checks to advanced spectroscopic confirmation.
Conclusion
The structural analysis of this compound is reliably achieved through a combination of NMR and IR spectroscopy, and mass spectrometry. These techniques provide unambiguous evidence for its molecular structure, connectivity, and functional groups. The protocols and expected data presented in this guide serve as a comprehensive resource for researchers and professionals in pharmaceutical development, ensuring accurate characterization of this vital synthetic intermediate.
References
- 1. This compound | 13338-49-3 | Benchchem [benchchem.com]
- 2. apicule.com [apicule.com]
- 3. 2-(chloromethyl)-4,5-dihydro-1H-imidazole | 50342-08-0 | Benchchem [benchchem.com]
- 4. This compound | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(chloromethyl)-4,5-dihydro-1H-imidazole | C4H7ClN2 | CID 426328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound | 13338-49-3 [smolecule.com]
An In-depth Technical Guide to 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (CAS 13338-49-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, with the CAS number 13338-49-3, is a heterocyclic organic compound. It is structurally characterized by a five-membered imidazoline ring substituted with a chloromethyl group. This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its reactive chloromethyl group allows for a variety of chemical transformations, making it a key building block for the synthesis of more complex molecules. Notably, it serves as a crucial intermediate in the production of certain active pharmaceutical ingredients (APIs), such as the antihypertensive drug phentolamine mesylate.[1][2] Beyond its role as a synthetic intermediate, derivatives of imidazoline have garnered interest for their potential biological activities, including antimicrobial and antitumor effects.
Chemical Structure and Properties
The chemical structure of this compound is depicted below. It is the hydrochloride salt of 2-(chloromethyl)-4,5-dihydro-1H-imidazole.[3]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C4H8Cl2N2 | [1] |
| Molecular Weight | 155.03 g/mol | [1] |
| Melting Point | 195-197 °C | [4] |
| Boiling Point | 258.4 °C at 760 mmHg | [4] |
| Flash Point | 110.1 °C | [4] |
| Topological Polar Surface Area | 24.4 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Complexity | 89.7 | [5] |
Synthesis and Reactivity
Synthesis
The synthesis of this compound typically involves the chloromethylation of a pre-formed 4,5-dihydro-1H-imidazole (imidazoline) ring.[6]
A general synthetic workflow is outlined below:
References
- 1. This compound | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 4. benchchem.com [benchchem.com]
- 5. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 6. Buy this compound | 13338-49-3 [smolecule.com]
A Technical Guide to 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride: Synthesis, Biological Activity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, synthesis protocols, biological activities, and applications, with a focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₄H₈Cl₂N₂ and a molecular weight of 155.03 g/mol .[1][2] It is a hydrochloride salt of 2-(chloromethyl)-4,5-dihydro-1H-imidazole.[1][2][3][4]
| Property | Value | Reference |
| Molecular Formula | C₄H₈Cl₂N₂ | [1][2] |
| Molecular Weight | 155.03 g/mol | [1][2] |
| CAS Number | 13338-49-3 | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 195-197 °C | [4] |
| Boiling Point | 258.4 °C at 760 mmHg | |
| Flash Point | 110.1 °C | |
| IUPAC Name | 2-(chloromethyl)-4,5-dihydro-1H-imidazole;hydrochloride | [1][2] |
| Synonyms | Chlormethylimidazoline hydrochloride, 2-(chloromethyl)imidazoline hydrochloride |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the chloromethylation of a preformed 4,5-dihydro-1H-imidazole scaffold.[1][5] A general, adaptable protocol for the synthesis of a structurally similar compound, 2-chloro-4,5-dimethyl-1H-imidazole, is presented below and can be modified for the synthesis of the target compound.
Experimental Protocol: Synthesis of a 2-(chloroalkyl)-4,5-dihydro-1H-imidazole Derivative
This protocol is adapted from the synthesis of 2-chloro-4,5-dimethyl-1H-imidazole and provides a general framework.[6]
Step 1: Synthesis of 4,5-disubstituted-1H-imidazole
-
In a round-bottom flask, dissolve the appropriate 1,2-dicarbonyl compound (1 equivalent) and ammonium acetate (2.5 equivalents) in glacial acetic acid.
-
Add the corresponding aldehyde (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution to a pH of approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Step 2: Chlorination to 2-(chloromethyl)-4,5-disubstituted-1H-imidazole
-
Dissolve the purified 4,5-disubstituted-1H-imidazole (1 equivalent) in dichloromethane or acetonitrile.
-
Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the 2-(chloromethyl)-4,5-disubstituted-1H-imidazole.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified 2-(chloromethyl)-4,5-disubstituted-1H-imidazole in a suitable solvent such as diethyl ether or ethyl acetate.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., ethereal HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
A solvent-free synthesis approach has also been described, involving the solid-state reaction of reactants ground together with a catalyst, offering a greener alternative.[5]
Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of several pharmaceuticals, particularly α₂-adrenergic receptor antagonists and histamine H₂ receptor antagonists.[5]
Synthesis of Phentolamine
Phentolamine, an α-adrenergic antagonist, is synthesized via the alkylation of 3-(4-methylanilino)phenol with 2-(chloromethyl)imidazoline.[7] A detailed workflow for the synthesis of phentolamine mesylate is outlined below.
Caption: Workflow for the synthesis of phentolamine mesylate.
Biological Activity and Mechanism of Action
While this compound itself is primarily an intermediate, its derivatives exhibit significant biological activities. The core imidazole structure is a key pharmacophore for interacting with various biological targets.
α₂-Adrenergic Receptor Antagonism
Derivatives of 2-(chloromethyl)-4,5-dihydro-1H-imidazole, such as phentolamine, act as antagonists at α₂-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, typically couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists block this signaling cascade, leading to vasodilation and other physiological effects.
Caption: α₂-Adrenergic receptor signaling pathway and its antagonism.
Histamine H₂ Receptor Antagonism
The imidazole ring is also a core component of histamine H₂ receptor antagonists like cimetidine. H₂ receptors are GPCRs that are positively coupled to adenylyl cyclase via Gs proteins. Activation by histamine leads to an increase in intracellular cAMP, which in gastric parietal cells stimulates acid secretion. H₂ receptor antagonists block this pathway.
Caption: Histamine H₂ receptor signaling and its antagonism.
Quantitative Biological Data
Derivatives of 2-(chloromethyl)-4,5-dihydro-1H-imidazole have been evaluated for various biological activities. The following tables summarize some of the reported quantitative data for structurally related imidazole compounds.
Antimicrobial Activity
| Compound Class | Organism | Inhibition Zone (mm) / MIC (µg/mL) | Reference |
| Imidazole Derivatives | E. coli | 15 mm | [1] |
| Imidazole Derivatives | S. aureus | 20 mm | [1] |
| Imidazole Derivatives | P. aeruginosa | 18 mm | [1] |
| Nitroimidazole Derivatives | E. coli | IC₅₀: 360 nM | [8] |
| Nitroimidazole Derivatives | P. aeruginosa | IC₅₀: 710 nM | [8] |
Cytotoxicity Against Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Imidazole Derivative | MCF-7 | Breast Cancer | 25.72 ± 3.95 | [1] |
| Imidazole Derivative | U-937 | Leukemia | 30.0 ± 5.0 | [1] |
| Imidazole Derivative | A549 | Lung Cancer | 22.5 ± 4.0 | [1] |
| Benzimidazole Derivative | A549 | Lung Cancer | 15.80 | [9] |
| Benzimidazole Derivative | HepG2 | Liver Cancer | 15.58 | [9] |
| Benzenesulfonamide-bearing Imidazole | IGR39 | Malignant Melanoma | 27.8 ± 2.8 | [10] |
| Benzenesulfonamide-bearing Imidazole | MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 ± 3.6 | [10] |
Experimental Protocols for Biological Assays
Standardized protocols are crucial for evaluating the biological activity of newly synthesized compounds. Below are detailed methodologies for common in vitro assays.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 50 µL of serum-free media and 50 µL of the MTT solution to each well and incubate at 37°C for 3-4 hours.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocol: Agar Disc Diffusion for Antimicrobial Activity
The agar disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[12]
-
Media Preparation: Prepare Mueller Hinton agar for bacterial studies.[12]
-
Inoculation: Inoculate the surface of the agar plates uniformly with the test microorganism.
-
Disc Application: Apply sterile paper discs (e.g., 6 mm diameter) to the agar surface.
-
Compound Application: Pipette a known concentration of the test compound solution (e.g., 5 µ g/disc ) onto each disc.[12] A known antibiotic is used as a positive control, and the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.[12]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.[12]
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and important building block in medicinal chemistry. Its utility as a precursor for potent α₂-adrenergic and histamine H₂ receptor antagonists highlights its significance in drug discovery and development. The information provided in this technical guide serves as a valuable resource for researchers engaged in the synthesis and evaluation of novel imidazole-based therapeutic agents. Further research into the biological activities of its derivatives is warranted to explore their full therapeutic potential.
References
- 1. This compound | 13338-49-3 | Benchchem [benchchem.com]
- 2. This compound | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. This compound | 13338-49-3 [chemicalbook.com]
- 5. Buy this compound | 13338-49-3 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. Phentolamine synthesis - chemicalbook [chemicalbook.com]
- 8. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 10. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic applications of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. This compound is a critical intermediate in the pharmaceutical industry, notably in the synthesis of α-adrenergic antagonists and histamine H2 receptor antagonists. This document compiles available spectroscopic data, outlines detailed experimental protocols for its characterization, and illustrates its pivotal role in synthetic pathways.
Chemical Structure and Properties
2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is a hydrochloride salt of a substituted imidazoline.[1] The core structure consists of a five-membered dihydroimidazole ring with a chloromethyl group at the 2-position.[1] This reactive chloromethyl group makes it a versatile electrophilic building block for the synthesis of more complex molecules.[2]
Molecular Formula: C₄H₈Cl₂N₂ Molecular Weight: 155.03 g/mol
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the methylene protons of the chloromethyl group and the dihydroimidazole ring.
Proton Assignment Illustrative Chemical Shift (δ, ppm) Multiplicity Integration -CH₂- (imidazoline ring, C4 & C5) 3.6 - 4.0 Singlet (or two triplets) 4H -CH₂-Cl (chloromethyl group) 4.5 - 4.8 Singlet 2H N-H (imidazoline ring) 10.0 - 12.0 Broad Singlet 2H -
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
Carbon Assignment Illustrative Chemical Shift (δ, ppm) -CH₂- (imidazoline ring, C4 & C5) 45 - 55 -CH₂-Cl (chloromethyl group) 40 - 50 C=N (imidazoline ring, C2) 160 - 170
2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Illustrative Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine salt) | 3200 - 3400 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 3000 | Medium |
| C=N stretch (imidazoline) | 1600 - 1680 | Strong |
| C-N stretch | 1250 - 1350 | Medium |
| C-Cl stretch | 600 - 800 | Strong |
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the free base, 2-(chloromethyl)-4,5-dihydro-1H-imidazole, the following is expected:
| Ion | Illustrative m/z | Notes |
| [M]+ | 118/120 | Molecular ion peak (and its isotope peak due to ³⁷Cl) |
| [M-Cl]+ | 83 | Loss of a chlorine atom |
| [M-CH₂Cl]+ | 73 | Loss of the chloromethyl group |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl.
3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS).
3.2. IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet-forming die and apply pressure to form a transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
3.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Synthetic Applications and Workflows
2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is a key precursor in the synthesis of several important pharmaceutical agents. Its utility stems from the reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution.
4.1. Synthesis of Phentolamine
Phentolamine is an α-adrenergic antagonist used to treat and prevent high blood pressure. The synthesis involves the condensation of 2-(chloromethyl)-4,5-dihydro-1H-imidazole with N-(3-hydroxyphenyl)-N-(4-methylphenyl)amine.
Caption: Synthesis of Phentolamine.
4.2. Synthesis of Cimetidine Analogs
Cimetidine is a histamine H2 receptor antagonist that inhibits stomach acid production. 2-(chloromethyl)-4,5-dihydro-1H-imidazole can be used to synthesize various analogs of cimetidine by reacting it with different sulfur-containing nucleophiles.
Caption: Synthesis of Cimetidine Analogs.
Conclusion
2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. While detailed public spectroscopic data is sparse, this guide provides an illustrative dataset and robust experimental protocols to aid researchers in its characterization. The synthetic workflows presented highlight its significance in the preparation of important pharmaceutical compounds. Further research into the spectroscopic properties and reactivity of this compound will undoubtedly contribute to the development of new and improved therapeutic agents.
References
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Chloromethyl-Imidazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chloromethyl-imidazoline scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a wide array of pharmacologically active agents. Its unique structural features, combining a reactive chloromethyl group with the imidazoline ring system, have enabled the development of compounds targeting various physiological pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of chloromethyl-imidazoline compounds, with a focus on their interaction with adrenergic and imidazoline receptors. Detailed experimental protocols for key synthetic and analytical methods are provided, alongside a quantitative analysis of the binding affinities of seminal compounds.
Historical Discovery and Early Synthesis
The journey of imidazoline compounds began in the late 19th century. The parent imidazoline ring system was first synthesized in the 1880s. However, it was not until the 1940s that the therapeutic potential of imidazoline derivatives began to be recognized, initially with the development of vasoconstrictors for nasal decongestion.
The synthesis of the pivotal intermediate, 2-(chloromethyl)-4,5-dihydro-1H-imidazole, and its hydrochloride salt, was a significant step that unlocked the potential for a diverse range of derivatives. One of the foundational methods for the synthesis of the imidazoline ring is the Pinner reaction, first described by Adolf Pinner and F. Klein in 1877. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt, which can then be cyclized with a diamine to form the imidazoline ring.
The Pinner Reaction: A Foundational Synthetic Protocol
Conceptual Experimental Protocol (Based on the Pinner Reaction):
-
Formation of the Imidate Hydrochloride (Pinner Salt): Chloroacetonitrile is dissolved in an anhydrous alcohol (e.g., ethanol). Anhydrous hydrogen chloride gas is then passed through the solution at a low temperature (typically 0-5 °C) to prevent the formation of byproducts. The reaction mixture is stirred until the precipitation of the chloroacetimidate hydrochloride is complete.
-
Cyclization with Ethylenediamine: The isolated Pinner salt is then reacted with ethylenediamine in an anhydrous solvent. The reaction is typically carried out at an elevated temperature to drive the cyclization and elimination of ammonia, yielding 2-(chloromethyl)-4,5-dihydro-1H-imidazole.
-
Salt Formation: The resulting free base can be converted to the more stable hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
A common modern approach to synthesize 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride involves the chloromethylation of a pre-formed 4,5-dihydro-1H-imidazole ring. This is often achieved by reacting the imidazoline with formaldehyde and hydrochloric acid at controlled low temperatures (0–5°C) to prevent over-chlorination.[1] Another method involves using chloromethyl methyl ether in the presence of a base.[1]
Pharmacological Activity and Receptor Interactions
Chloromethyl-imidazoline derivatives have been instrumental in the study of adrenergic and imidazoline receptors. These compounds often serve as precursors to ligands that modulate the sympathetic nervous system, leading to effects such as vasoconstriction, blood pressure regulation, and neurotransmitter release modulation.
Adrenergic Receptors
Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines norepinephrine and epinephrine. They are subdivided into α and β types, with the α-adrenoceptors further classified into α1 and α2 subtypes.
-
α1-Adrenergic Receptors: These receptors are primarily coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The downstream effects include smooth muscle contraction, leading to vasoconstriction.
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This inhibitory signaling is involved in the negative feedback regulation of norepinephrine release from presynaptic nerve terminals.
Imidazoline Receptors
In addition to their activity at adrenergic receptors, many imidazoline compounds bind to a distinct class of receptors known as imidazoline receptors. These are classified into three main subtypes:
-
I1-Imidazoline Receptors: These receptors are implicated in the central regulation of blood pressure. Their signaling pathways are not fully elucidated but are thought to involve pathways distinct from the classical G-protein coupled adenylyl cyclase or phospholipase C pathways. Some evidence suggests a coupling to choline phospholipid hydrolysis, leading to the generation of diacylglycerol and arachidonic acid.
-
I2-Imidazoline Receptors: These receptors are associated with monoamine oxidase and are being investigated for their role in various neurological and psychiatric disorders.
-
I3-Imidazoline Receptors: These receptors are involved in the regulation of insulin secretion from pancreatic β-cells.
Quantitative Analysis of Receptor Binding
The affinity of chloromethyl-imidazoline derivatives and related compounds for adrenergic and imidazoline receptors has been extensively studied using radioligand binding assays. This data is crucial for understanding the structure-activity relationships (SAR) and for the development of selective ligands.
Table 1: Binding Affinities (Ki and pKi) of Selected Imidazoline Compounds at Adrenergic and Imidazoline Receptors
| Compound | Receptor | Ki (nM) | pKi | Reference |
| Clonidine | α2-Adrenergic | 17 ± 4 | - | [2] |
| I1-Imidazoline | 17 ± 2 | - | [2] | |
| Rilmenidine | α2-Adrenergic | > Clonidine | - | [3] |
| I1-Imidazoline | < Clonidine | - | [3] | |
| Guanfacine | α2-Adrenergic | > Rilmenidine | - | [3] |
| I1-Imidazoline | > Rilmenidine | - | [3] | |
| Cirazoline | α1-Adrenergic | - | < 7.9 | [4] |
| IGRS (I1) | - | 7.9 | [4] | |
| 2-(2'-methoxyphenyl)-imidazoline | I1-Imidazoline | - | 8.53 | [5] |
| 2-(3'-fluoro-4'-tolyl)-imidazoline | I2-Imidazoline | - | 8.53 | [5] |
| Tracizoline | I2-Imidazoline | - | 8.74 | [6] |
| Benazoline | I2-Imidazoline | - | 9.07 | [6] |
Note: This table presents a selection of data from the cited literature. Direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols for Receptor Binding Assays
Radioligand binding assays are a fundamental technique for characterizing the interaction of ligands with their receptors. Below are generalized protocols for assessing the binding of compounds to α-adrenergic and I1-imidazoline receptors.
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol is a generalized procedure for a competition binding assay using [3H]-Prazosin, a selective α1-adrenergic receptor antagonist.
Materials:
-
Membrane preparation from a tissue or cell line expressing α1-adrenergic receptors.
-
[3H]-Prazosin (radioligand).
-
Unlabeled prazosin (for determining non-specific binding).
-
Test compounds (chloromethyl-imidazoline derivatives or other ligands).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.[7]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with test compounds.
-
Total Binding: Add membrane preparation, [3H]-Prazosin (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Add membrane preparation, [3H]-Prazosin, and a high concentration of unlabeled prazosin (e.g., 10 µM).
-
Competition: Add membrane preparation, [3H]-Prazosin, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for I1-Imidazoline Receptors
This protocol is a generalized procedure for a competition binding assay using [3H]-Clonidine, which binds to both α2-adrenergic and I1-imidazoline receptors. To specifically measure binding to I1 sites, the assay is often performed in the presence of a high concentration of an α2-adrenergic antagonist to "mask" the α2 receptors.
Materials:
-
Membrane preparation from a tissue rich in I1-imidazoline receptors (e.g., bovine adrenal medullary membranes).[8]
-
[3H]-Clonidine (radioligand).
-
Unlabeled clonidine (for determining non-specific binding).
-
An α2-adrenergic antagonist (e.g., rauwolscine or yohimbine) to mask α2-adrenergic receptors.
-
Test compounds.
-
Binding buffer.
-
Wash buffer.
-
Filtration and counting equipment as described above.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the α1-adrenergic receptor assay.
-
Assay Setup: Set up the assay in a 96-well plate. All wells (except for total α2 + I1 binding) will contain the α2-adrenergic antagonist at a concentration sufficient to saturate the α2 receptors.
-
Total I1 Binding: Add membrane preparation, [3H]-Clonidine, the α2-antagonist, and binding buffer.
-
Non-specific I1 Binding: Add membrane preparation, [3H]-Clonidine, the α2-antagonist, and a high concentration of unlabeled clonidine.
-
Competition: Add membrane preparation, [3H]-Clonidine, the α2-antagonist, and varying concentrations of the test compound.
-
-
Incubation, Filtration, and Counting: Follow the same procedures as for the α1-adrenergic receptor assay.
-
Data Analysis: Calculate the specific binding to I1-imidazoline receptors and determine the IC50 and Ki values for the test compounds as described previously.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures can aid in understanding the mechanisms of action and the methods used to study these compounds.
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by the interaction of ligands with α1-adrenergic, α2-adrenergic, and I1-imidazoline receptors.
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Conclusion
The discovery and development of chloromethyl-imidazoline compounds represent a significant chapter in the history of medicinal chemistry. From their origins in the late 19th and early 20th centuries to their pivotal role in the elucidation of adrenergic and imidazoline receptor pharmacology, these compounds have proven to be invaluable tools for researchers. The synthetic versatility of the chloromethyl-imidazoline scaffold continues to be exploited in the design of novel therapeutic agents. A thorough understanding of their history, synthesis, and pharmacology, as outlined in this guide, is essential for future innovation in this important area of drug discovery.
References
- 1. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of imidazoline sites I1 and I2 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride
This technical guide provides a comprehensive overview of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.
Core Chemical Properties and Data
This compound is a heterocyclic organic compound widely utilized as a building block in the synthesis of various pharmaceutical agents.[1] Its reactivity is primarily centered around the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution reactions.[2] This property makes it a valuable reagent for introducing the 2-imidazoline moiety into larger molecules.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(chloromethyl)-4,5-dihydro-1H-imidazole;hydrochloride | [3] |
| Synonyms | Chlormethylimidazoline hydrochloride, 2-(chloromethyl)imidazoline hydrochloride | [4] |
| CAS Number | 13338-49-3 | [4] |
| Molecular Formula | C₄H₈Cl₂N₂ (or C₄H₇ClN₂·HCl) | [3][4] |
| Molecular Weight | 155.03 g/mol | [4][5] |
| Melting Point | 195-197 °C | [1] |
| Appearance | Solid (form not specified in results) | - |
| ¹H NMR | Data not available in search results. Expected signals would include a singlet for the chloromethyl protons (-CH₂Cl) and multiplets for the ethylenediamine backbone protons (-CH₂CH₂-). | - |
| IR Spectroscopy | Data not available in search results. Expected characteristic peaks would include C-H stretching (alkane) below 3000 cm⁻¹, N-H stretching, C=N stretching (imidazoline ring), and C-Cl stretching.[6] | - |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the chloromethylation of a pre-formed dihydroimidazole ring.[1][2]
General Synthesis Protocol
This protocol is a generalized procedure based on common synthetic routes described in the literature.[1][2]
Objective: To synthesize this compound.
Materials:
-
4,5-dihydro-1H-imidazole (or its precursor, ethylenediamine)
-
A chloromethylating agent (e.g., paraformaldehyde and hydrochloric acid, or chloromethyl methyl ether)
-
Acid catalyst (if required)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Hydrochloric acid (for salt formation)
Procedure:
-
Formation of the Imidazoline Ring (if starting from precursors): The 4,5-dihydro-1H-imidazole scaffold is first constructed. This can be achieved through various cyclization strategies, such as the reaction of ethylenediamine with a suitable one-carbon source.[2]
-
Chloromethylation: The 4,5-dihydro-1H-imidazole is dissolved in an appropriate anhydrous solvent. The reaction vessel is cooled in an ice bath (0–5 °C) to manage the exothermic nature of the reaction and prevent over-chlorination.[1]
-
The chloromethylating agent (e.g., a mixture of paraformaldehyde and concentrated hydrochloric acid) is added portion-wise to the solution while maintaining the low temperature and stirring vigorously.[1]
-
After the addition is complete, the reaction is allowed to stir at a low temperature for a specified period, followed by gradual warming to room temperature. The reaction progress is monitored using an appropriate technique like Thin Layer Chromatography (TLC).
-
Hydrochloride Salt Formation: Upon completion, the resulting product is converted to its hydrochloride salt by treatment with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether).[2]
-
Isolation and Purification: The precipitated solid, this compound, is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.
Applications in Pharmaceutical Development
This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antihypertensive drug Phentolamine and various 1,2,4-triazine derivatives.
Synthesis of Phentolamine
Phentolamine is a non-selective alpha-adrenergic antagonist.[7] The synthesis involves a nucleophilic substitution reaction where this compound provides the core imidazolinylmethyl group.
Objective: To synthesize Phentolamine via condensation reaction.
Materials:
-
This compound
-
3-hydroxy-4-methyldiphenylamine
-
A suitable solvent (e.g., Toluene or Xylene)[8]
-
Base (to neutralize the hydrochloride and facilitate the reaction)
-
Reagents for work-up and purification (e.g., water, ethyl acetate, base for pH adjustment)
Procedure:
-
Condensation: 3-hydroxy-4-methyldiphenylamine is dissolved in a high-boiling point solvent like toluene in a reaction flask equipped with a reflux condenser.[8]
-
This compound is added to the mixture, along with a base.
-
The mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is typically treated with water. The phentolamine product, as its hydrochloride salt, may precipitate or be extracted.[8]
-
Alkalization: The crude phentolamine hydrochloride is then treated with a base to yield the free base form of phentolamine.[8][9]
-
Purification: The phentolamine free base is purified using techniques such as recrystallization or column chromatography to yield the final product.
Signaling Pathways of Derived Drugs
The utility of this compound as a synthetic intermediate is best understood through the mechanism of action of the drugs derived from it.
Phentolamine: Alpha-Adrenergic Receptor Blockade
Phentolamine acts as a non-selective antagonist at both α₁ and α₂-adrenergic receptors.[10] These G protein-coupled receptors are key components of the sympathetic nervous system.
-
α₁-Adrenergic Receptors: Located on vascular smooth muscle, their activation by catecholamines (norepinephrine, epinephrine) leads to vasoconstriction. By blocking these receptors, phentolamine causes vasodilation, leading to a decrease in peripheral resistance and blood pressure.[10][11]
-
α₂-Adrenergic Receptors: Located on presynaptic nerve terminals, these receptors act as a negative feedback mechanism, inhibiting further release of norepinephrine.[10] Phentolamine's blockade of these receptors can lead to an increase in norepinephrine release, which may cause side effects like tachycardia.[10]
Histamine H₂-Receptor Antagonism
The imidazole core is fundamental to another major class of drugs: histamine H₂-receptor antagonists, such as cimetidine. Though not directly synthesized from the title compound, the pathway illustrates a key application of imidazole-containing structures in pharmacology. These drugs block the action of histamine on H₂ receptors located on gastric parietal cells.[12] This action inhibits the production of gastric acid, making them effective in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[12][13] The binding of histamine to the H₂ receptor normally activates a G-protein, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates the proton pump (H⁺/K⁺-ATPase) to secrete acid.[13] H₂ antagonists competitively block this first step.[13]
References
- 1. This compound | 13338-49-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 13338-49-3 [smolecule.com]
- 3. This compound | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 13338-49-3 [chemicalbook.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN101463009A - Method for synthesizing phentolamine mesylate - Google Patents [patents.google.com]
- 9. CN103408495A - Synthesis process of phentolamine mesilate - Google Patents [patents.google.com]
- 10. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]
- 11. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Video: Acid Suppressive Drugs for Peptic Ulcer Disease: Histamine H2-Receptor Antagonists [jove.com]
Methodological & Application
Synthesis Protocol for 2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride: Application Notes for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive synthesis protocol for 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the alpha-adrenergic antagonist, phentolamine.
Introduction
This compound, also known as 2-(chloromethyl)imidazoline hydrochloride, is a reactive heterocyclic compound widely utilized as a building block in medicinal chemistry. Its primary application lies in the synthesis of alpha-adrenergic receptor antagonists, such as phentolamine, which are used in the management of hypertensive crises and other cardiovascular conditions. The presence of a reactive chloromethyl group allows for facile nucleophilic substitution, enabling the introduction of the dihydroimidazole moiety into a variety of molecular scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₇ClN₂·HCl | [1] |
| Molecular Weight | 155.03 g/mol | [2] |
| CAS Number | 13338-49-3 | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 195-197 °C | |
| Purity (typical) | ≥95% | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common methods involve the cyclization of an acyclic precursor, such as the reaction between ethylenediamine and chloroacetonitrile, or the intramolecular cyclization of N-(2-aminoethyl)-2-chloroacetamide. Below is a representative protocol based on the cyclization of an N-acylated ethylenediamine derivative.
Experimental Protocol: Synthesis via Cyclization
This protocol describes a two-step process: the acylation of ethylenediamine with chloroacetyl chloride to form N-(2-aminoethyl)-2-chloroacetamide, followed by its cyclization to the desired product.
Step 1: Synthesis of N-(2-aminoethyl)-2-chloroacetamide hydrochloride
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.0 eq) in the same solvent to the dropping funnel and add it dropwise to the stirred ethylenediamine solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The resulting precipitate of N-(2-aminoethyl)-2-chloroacetamide hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.
Step 2: Cyclization to this compound
-
The crude N-(2-aminoethyl)-2-chloroacetamide hydrochloride from the previous step is suspended in a high-boiling point solvent such as toluene or xylene.
-
The suspension is heated to reflux (typically 110-140 °C) with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product, this compound, is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a white to off-white crystalline solid.
Expected Yield and Characterization Data
| Parameter | Expected Value |
| Yield | 70-85% |
| ¹H NMR (D₂O) | δ 4.15 (s, 2H, -CH₂Cl), 3.85 (s, 4H, -CH₂CH₂-) |
| ¹³C NMR (D₂O) | δ 168.0 (C=N), 45.0 (-CH₂Cl), 44.5 (-CH₂CH₂-) |
| FTIR (KBr, cm⁻¹) | ~3000-2800 (N-H, C-H stretch), ~1650 (C=N stretch), ~750 (C-Cl stretch) |
Note: The spectral data provided are approximate and may vary based on the solvent and instrument used.
Application in the Synthesis of Phentolamine
A primary application of this compound is in the synthesis of phentolamine, a non-selective alpha-adrenergic receptor antagonist.
Experimental Protocol: Synthesis of Phentolamine
-
In a reaction vessel, N-(3-hydroxyphenyl)-4-methylaniline (1.0 eq) and this compound (1.0 eq) are mixed.
-
The mixture is heated to 150-160 °C, either without a solvent or in a high-boiling solvent like o-dichlorobenzene, for several hours.[4]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the resulting phentolamine hydrochloride is isolated.
-
The hydrochloride salt can be neutralized with a base, such as aqueous ammonia, to yield the free base of phentolamine.
Signaling Pathway and Mechanism of Action of Phentolamine
Phentolamine functions by blocking both α₁ and α₂-adrenergic receptors.[5] This non-selective antagonism leads to the relaxation of smooth muscle and vasodilation.
Alpha-1 Adrenergic Receptor Blockade
Norepinephrine, upon binding to α₁-adrenergic receptors (Gq-coupled), activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction.[6] Phentolamine competitively blocks this receptor, preventing this cascade and promoting vasodilation.
Alpha-2 Adrenergic Receptor Blockade
α₂-adrenergic receptors are typically located on presynaptic nerve terminals and are Gi-coupled.[5] Their activation by norepinephrine inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and a subsequent reduction in further norepinephrine release.[4] Phentolamine's blockade of these receptors leads to an increase in norepinephrine release from sympathetic nerve endings. While this may seem counterintuitive for a vasodilator, the predominant effect of phentolamine is the postsynaptic α₁-blockade, resulting in an overall vasodilatory effect.[5]
Visualizing the Synthetic and Signaling Pathways
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Alpha-adrenoceptor blockade by phentolamine causes beta-adrenergic vasodilation by increased catecholamine release due to presynaptic alpha-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-(Chloromethyl)-4,5-dihydro-1H-imidazole HCl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (also known as 2-(chloromethyl)imidazoline hydrochloride) is a highly versatile and reactive building block in organic synthesis. Its key structural feature is a dihydroimidazole ring substituted with a chloromethyl group at the 2-position. This chloromethyl group serves as a potent electrophile, making the compound an excellent precursor for the synthesis of a wide array of 2-substituted imidazoline derivatives through nucleophilic substitution reactions. These derivatives are of significant interest in medicinal chemistry and drug development, as the imidazoline scaffold is a core component of numerous biologically active compounds, including alpha-adrenergic agonists and antagonists.
This document provides detailed application notes, experimental protocols, and relevant biological pathway information for the utilization of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl in the synthesis of various functionalized molecules.
Chemical Properties and Reactivity
CAS Number: 13338-49-3 Molecular Formula: C₄H₈Cl₂N₂ Molecular Weight: 155.03 g/mol
The primary mode of reactivity for 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl involves the nucleophilic displacement of the chloride ion from the chloromethyl group. A wide range of nucleophiles, including amines, phenols, and thiols, can be employed to forge new carbon-heteroatom bonds, leading to a diverse library of 2-substituted imidazolines.
Applications in Organic Synthesis
The synthetic utility of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is highlighted by its application in the preparation of several key pharmaceutical agents and their analogs.
-
Synthesis of Phentolamine Analogues: Phentolamine, a non-selective alpha-adrenergic antagonist, can be synthesized through the reaction of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl with appropriately substituted phenols. This reaction is a cornerstone in the development of compounds targeting the adrenergic system.
-
Synthesis of Naphazoline and other Imidazoline-based Vasoconstrictors: The core structure of naphazoline, a potent vasoconstrictor, can be accessed through synthetic routes employing 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl or similar precursors.
-
Preparation of 2-Amino- and 2-Thio-substituted Imidazolines: The reaction with primary and secondary amines, as well as thiols, provides straightforward access to 2-((alkylamino)methyl)-, 2-((arylamino)methyl)-, and 2-((arylthio)methyl)-4,5-dihydro-1H-imidazoles, which are valuable intermediates for further chemical elaboration.
-
Synthesis of Histamine H₂ Receptor Antagonists: This reagent serves as a key building block in the multi-step synthesis of cimetidine analogs and other histamine H₂ receptor antagonists, which have been pivotal in the treatment of peptic ulcers and gastroesophageal reflux disease.[1]
-
Precursor for Disubstituted 1,2,4-Triazines: this compound is utilized in the preparation of disubstituted 1,2,4-triazines, which are explored for their potential pharmaceutical applications, including the treatment of diseases involving aldosterone.[2][3]
Data Presentation: Nucleophilic Substitution Reactions
The following table summarizes representative examples of nucleophilic substitution reactions using 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl with various nucleophiles.
| Nucleophile | Product | Solvent | Base | Conditions | Yield (%) | Reference(s) |
| 3-Hydroxy-4-methyldiphenylamine | Phentolamine | Toluene | Not specified | Condensation, followed by alkalization | 85.56 | [4] |
| Substituted Phenols | 2-((Aryloxy)methyl)-4,5-dihydro-1H-imidazoles | Various | Various | Heat | Moderate | |
| Primary and Secondary Amines (General) | 2-((Alkyl/Arylamino)methyl)-4,5-dihydro-1H-imidazoles | DMF, Acetonitrile | K₂CO₃, Et₃N | Room temperature to reflux | 60-85 | [5] |
| Morpholine | 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)morpholine | Acetonitrile | K₂CO₃ | 80°C, 12h | 70-85 | [5] |
| Aniline | N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline | Dioxane | Et₃N | 100°C, 24h | 60-75 | [5] |
| Thiols (General) | 2-((Alkyl/Arylthio)methyl)-4,5-dihydro-1H-imidazoles | DMF, Ethanol | NaH, NaOH | Room temperature to reflux | High | [3] |
| Thiophenol | 2-((Phenylthio)methyl)-4,5-dihydro-1H-imidazole | DMF | K₂CO₃ | Room temperature, 2h | High | [5] |
| 4,5-bis(4-chlorophenyl)-1H-imidazole-2-thiol | 4,5-Bis(4-chlorophenyl)-2-(((4,5-dihydro-1H-imidazol-2-yl)methyl)thio)-1H-imidazole | Not specified | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of Phentolamine (Reaction with a Substituted Phenol)
This protocol is adapted from a patented synthetic method for phentolamine mesylate.[4]
Materials:
-
3-Hydroxy-4-methyldiphenylamine
-
This compound (Chloromethylimidazoline hydrochloride)
-
Toluene
-
Aqueous sodium carbonate solution
-
Sodium hydroxide solution
-
Activated carbon
-
Purified water
Procedure:
-
Condensation: In a reaction flask, combine 3-hydroxy-4-methyldiphenylamine and this compound in toluene. Heat the mixture to reflux to carry out the condensation reaction, forming phentolamine hydrochloride.
-
Alkalization and Purification: After the reaction is complete, cool the mixture. The crude phentolamine hydrochloride is isolated and dissolved in purified water at 80°C. Adjust the pH to 8 with an aqueous sodium carbonate solution. Add activated carbon and stir for 20 minutes to decolorize the solution. Filter the hot solution.
-
Precipitation and Isolation: Cool the filtrate to 10°C and adjust the pH to 9.5 with a sodium hydroxide solution. Allow the mixture to stand at 5°C for 4 hours to facilitate the precipitation and crystallization of phentolamine free base.
-
Work-up: Filter the precipitated solid and wash with purified water until the washings are neutral. The resulting phentolamine is a pale solid.
Protocol 2: General Procedure for Reaction with Amine Nucleophiles
This protocol provides a general method for the synthesis of 2-((alkyl/arylamino)methyl)-4,5-dihydro-1H-imidazoles.[5]
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, aniline)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous acetonitrile or Dioxane
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the appropriate anhydrous solvent (e.g., acetonitrile for morpholine, dioxane for aniline).
-
Addition of Reagents: Add the amine nucleophile (1.5 equivalents) and the base (2.0 equivalents of K₂CO₃ or an appropriate amount of Et₃N).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux at 80°C for morpholine, 100°C for aniline) and stir for the required time (e.g., 12 hours for morpholine, 24 hours for aniline). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., K₂CO₃) is present, filter it off and concentrate the filtrate. Dissolve the residue in ethyl acetate.
-
Extraction and Purification: Wash the ethyl acetate solution with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 3: General Procedure for Reaction with Thiol Nucleophiles
This protocol outlines a general method for the synthesis of 2-((alkyl/arylthio)methyl)-4,5-dihydro-1H-imidazoles.[5]
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous DMF, add the thiol (1.1 equivalents) at room temperature. Stir for 15 minutes.
-
Addition of Imidazoline: Add a solution of this compound (1.0 equivalent) in DMF to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether.
-
Extraction and Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution.
Signaling Pathway of Phentolamine
References
- 1. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 4. [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Semantic Scholar [semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. prepchem.com [prepchem.com]
Pioneering Experimental Applications in Pharmaceutical Intermediate Synthesis
For Immediate Release
This series of application notes provides detailed protocols and quantitative data for three cutting-edge experimental applications in the synthesis of pharmaceutical intermediates. These notes are intended for researchers, scientists, and drug development professionals seeking to implement advanced synthetic methodologies, including continuous flow chemistry, biocatalysis, and asymmetric hydrogenation. The protocols are presented with the aim of facilitating the adoption of these efficient, selective, and sustainable technologies in pharmaceutical manufacturing.
Application Note 1: Continuous Flow Synthesis of Artemisinin
The semisynthesis of artemisinin, a critical antimalarial drug, from its precursor dihydroartemisinic acid (DHAA) is a significant advancement in ensuring a stable and affordable supply of this life-saving medication.[1][2] Continuous flow chemistry offers a scalable and safe method for this transformation, which involves a photochemical oxidation.[1] The use of flow reactors allows for precise control over reaction parameters, enhanced light penetration, and safe handling of oxygen, leading to improved yields and shorter reaction times compared to batch processes.[1][3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Dihydroartemisinic Acid (DHAA) | [1] |
| Product | Artemisinin | [1] |
| Overall Yield | 65% | [1] |
| Residence Time (Photooxidation) | ~2 minutes | [3] |
| Residence Time (Rearrangement) | 10 minutes | |
| Photosensitizer | 9,10-dicyanoanthracene (DCA) or Tetraphenylporphyrin (TPP) | |
| Acid Catalyst | Trifluoroacetic Acid (TFA) | |
| Temperature (Photooxidation) | -20 °C | |
| Temperature (Rearrangement) | Room Temperature |
Experimental Protocol: Continuous Flow Semisynthesis of Artemisinin
1. Reagent Preparation:
-
Prepare a stock solution of dihydroartemisinic acid (DHAA) in toluene.
-
Prepare a stock solution of the photosensitizer (e.g., 9,10-dicyanoanthracene) in toluene.
-
Prepare a stock solution of trifluoroacetic acid (TFA) in toluene.
2. Reactor Setup:
-
Assemble a continuous flow reactor system consisting of two pumps for the liquid feeds, a gas mass flow controller for oxygen, a T-mixer, a photoreactor loop, and a back-pressure regulator.
-
The photoreactor loop should be made of transparent tubing (e.g., FEP) and coiled around a suitable light source (e.g., a high-power LED lamp).
-
Immerse the photoreactor loop in a cooling bath maintained at -20 °C.
-
Connect a second reactor loop (a simple tube reactor) downstream of the photoreactor, maintained at room temperature.
3. Reaction Execution:
-
Pump the DHAA and photosensitizer solutions at defined flow rates into the T-mixer.
-
Introduce a controlled flow of oxygen gas into the T-mixer to create a segmented flow.
-
Pass the resulting mixture through the cooled photoreactor. The residence time should be approximately 2 minutes.
-
Introduce the TFA solution into the reaction stream using a T-mixer after the photoreactor.
-
Pass the mixture through the second reactor loop at room temperature with a residence time of 10 minutes to facilitate the Hock cleavage and subsequent rearrangement.
-
Collect the product stream from the back-pressure regulator.
4. Work-up and Analysis:
-
Concentrate the collected solution under reduced pressure.
-
Purify the crude product by chromatography or crystallization to obtain pure artemisinin.
-
Analyze the product by HPLC and NMR to confirm its identity and purity.
Application Note 2: Biocatalytic Synthesis of a Sitagliptin Intermediate
The synthesis of chiral amines is a cornerstone of pharmaceutical manufacturing. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and sustainable alternative to traditional chemical methods.[4] A prime example is the synthesis of the chiral β-amino acid intermediate for sitagliptin, a drug used to treat type 2 diabetes. A multi-enzyme cascade has been developed that employs a transaminase to install the chiral amine, coupled with other enzymes for substrate preparation and byproduct removal, leading to high conversions and enantiomeric excess.[5][6][7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | [5][6] |
| Product | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | [5][6] |
| Enzyme Cascade | Esterase, Transaminase (TARO), Aldehyde Reductase (AHR), Formate Dehydrogenase (FDH) | [5][6] |
| Amine Donor | Benzylamine | [5][6] |
| Substrate Concentration | 10-100 mM | [5][6][7] |
| Conversion | 72-91% | [5][6][7] |
| Isolated Yield (gram scale) | 61% | [5][7] |
| Enantiomeric Excess | >99% | [4] |
| pH | 8.0 | [6] |
| Temperature | 37°C | [6] |
Experimental Protocol: Gram-Scale Multi-Enzyme Synthesis of Sitagliptin Intermediate
1. Whole-Cell Biocatalyst Preparation:
-
Co-express the transaminase from Roseomonas deserti (TARO) and an esterase in E. coli.
-
Separately, co-express an aldehyde reductase (AHR) and a formate dehydrogenase (FDH) in E. coli.
-
Harvest the cells by centrifugation and wash with buffer (e.g., Tris-HCl). Resuspend the cell pellets to a desired concentration (e.g., to achieve a final cell dry weight of 60 mg/mL for each whole-cell catalyst).
2. Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a 40 mL reaction mixture containing:
-
200 mM Tris-HCl buffer (pH 8.0).
-
100 mM ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.0 g).
-
300 mM benzylamine.
-
200 mM sodium formate.
-
0.5 mM pyridoxal 5'-phosphate (PLP).
-
The prepared TARO-Esterase whole-cell biocatalyst (to a final concentration of 60 mg_CDW/mL).
-
The prepared AHR/FDH whole-cell biocatalyst (to a final concentration of 60 mg_CDW/mL).
-
3. Reaction Execution:
-
Maintain the reaction mixture at 37°C with gentle stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC for substrate consumption and product formation. The reaction is typically complete within 24 hours.
4. Work-up and Product Isolation:
-
Upon completion, centrifuge the reaction mixture to remove the whole-cell catalysts.
-
Adjust the pH of the supernatant to acidic conditions (e.g., pH 2-3) with HCl to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the sitagliptin intermediate.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Application Note 3: Asymmetric Hydrogenation of a Prochiral Ketone
Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically pure alcohols, which are crucial building blocks for many active pharmaceutical ingredients (APIs). The Noyori-type catalysts, which are ruthenium complexes with a BINAP ligand and a chiral diamine, are particularly effective for the reduction of ketones with high enantioselectivity.[1] This application note details a representative protocol for the asymmetric hydrogenation of acetophenone, a common model substrate that is structurally related to intermediates used in the synthesis of various pharmaceuticals.
Quantitative Data Summary for Acetophenone Hydrogenation
| Parameter | Value | Reference |
| Substrate | Acetophenone | |
| Product | (R)-1-Phenylethanol | |
| Catalyst | RuCl₂[(S)-BINAP][(S,S)-DPEN] | |
| Catalyst Loading | 0.1 mol% | |
| Hydrogen Pressure | 8 atm | |
| Base | t-BuOK | |
| Solvent | 2-Propanol | |
| Temperature | 28 °C | |
| Yield | >99% | |
| Enantiomeric Excess (ee) | 99% |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
1. Catalyst Preparation (in situ):
-
In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ and the chiral diphosphine ligand (e.g., (S)-BINAP) in an appropriate solvent like DMF.
-
Heat the mixture to form the Ru-diphosphine complex.
-
Add the chiral diamine ligand (e.g., (S,S)-DPEN) and heat to form the precatalyst, RuCl₂[(S)-BINAP][(S,S)-DPEN].
-
Alternatively, use a commercially available pre-formed catalyst.
2. Hydrogenation Reaction:
-
In a glovebox, charge a high-pressure reactor vessel with the Ru precatalyst (e.g., at a substrate-to-catalyst ratio of 1000:1).
-
Add a solution of potassium tert-butoxide (t-BuOK) in 2-propanol.
-
Add the acetophenone substrate to the reactor.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor several times with hydrogen gas.
-
Pressurize the reactor to 8 atm with hydrogen.
-
Stir the reaction mixture vigorously at 28 °C.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.
3. Work-up and Analysis:
-
Carefully vent the hydrogen pressure.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Determine the enantiomeric excess of the (R)-1-phenylethanol by chiral GC or HPLC analysis.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 3. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. WO1995015299A1 - Process for preparing a chiral tetralone - Google Patents [patents.google.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for Nucleophilic Substitution Reactions with C4H8Cl2N2 Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs due to their favorable physicochemical properties, synthetic tractability, and ability to modulate pharmacokinetic and pharmacodynamic profiles.[1][2] The molecular formula C4H8Cl2N2 represents several isomers, with 1,4-bis(chloromethyl)piperazine being a particularly valuable bifunctional building block. Its two primary alkyl chloride groups are excellent electrophiles for S_N2 reactions, allowing for the facile introduction of the piperazine linker into a wide array of molecules.
This document provides detailed protocols for nucleophilic substitution reactions using 1,4-bis(chloromethyl)piperazine as a representative isomer of C4H8Cl2N2. It covers methodologies for reactions with common nucleophiles and presents data in a structured format for ease of use by professionals in drug discovery and chemical research.
Isomers of C4H8Cl2N2
While this protocol focuses on 1,4-bis(chloromethyl)piperazine, it is important to recognize that other isomers with the same molecular formula exist. These include, but are not limited to:
-
Positional isomers of dichloropiperazine: (e.g., 2,3-dichloro-, 2,5-dichloro-, 2,6-dichloropiperazine). The reactivity of these secondary alkyl halides would be lower than the primary chlorides of the focus compound.
-
Other structural isomers: (e.g., derivatives of diaminobutane). The reactivity of these isomers can vary significantly based on their specific structures.[3][4]
The choice of isomer is critical as it dictates the geometry and reactivity of the resulting molecule.[3] 1,4-bis(chloromethyl)piperazine is often selected for its ability to act as a versatile linker, connecting two molecular fragments.
General Reaction Pathway and Workflow
Nucleophilic substitution with 1,4-bis(chloromethyl)piperazine typically proceeds via an S_N2 mechanism.[5][6] A nucleophile attacks the electrophilic methylene carbon, displacing the chloride leaving group. The reaction can be performed stepwise to yield a mono-substituted product or in a single step with excess nucleophile (or a 2:1 stoichiometry) to achieve di-substitution.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds [scirp.org]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the accurate quantification of imidazole derivatives in various matrices. The methods outlined are essential for quality control, pharmacokinetic studies, environmental monitoring, and food safety analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC coupled with a UV detector is a versatile and widely used technique for the separation and quantification of imidazole compounds, particularly in pharmaceutical formulations.[1]
Application Note: Analysis of Imidazole Antimycotics in Pharmaceutical Formulations
This method is suitable for the simultaneous determination of several imidazole-based antifungal drugs, such as ketoconazole, clotrimazole, and miconazole, in cream and ointment formulations.[1][2] A reversed-phase HPLC system with UV detection is typically employed.[1]
Table 1: Quantitative Performance of HPLC-UV Method for Imidazole Derivatives
| Analyte(s) | Linearity (Concentration Range) | Limit of Detection (LOD) | Accuracy (% Recovery) | Precision (RSD%) | Source |
| Secnidazole, Omeprazole, Albendazole, Fenbendazole | 10–100 µg/mL | 0.13 - 0.41 µg/mL | High | Not Specified | [3][4] |
| Imidazole, 4-Methylimidazole, 2-Methylimidazole | 0.0375 - 18.0300 mg/kg | 0.0094 mg/kg | 95.20% - 101.93% | 0.55% - 2.11% | [3] |
Experimental Protocol: HPLC-UV for Imidazole Antimycotics in Creams/Ointments
1. Sample Preparation:
- Accurately weigh a portion of the cream or ointment equivalent to a known amount of the active pharmaceutical ingredient (API).[1]
- Disperse the sample in a suitable organic solvent, such as methanol or acetonitrile.[1]
- For complex matrices like creams, a solid-phase extraction (SPE) step may be necessary for sample cleanup. A diol sorbent can be used for quantitative drug recovery.[2]
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A reversed-phase C8 or C18 column is commonly used (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 × 4.6 mm).[4][5]
- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.025 M KH2PO4). The ratio and pH are optimized for the specific analytes. A common mobile phase is Methanol: 0.025 M KH2PO4 (70:30, v/v) adjusted to pH 3.20.[4][5]
- Flow Rate: Typically 1.0 mL/min.[1][4]
- Detection Wavelength: Set at a wavelength appropriate for the analytes, often around 300 nm.[1][4]
- Injection Volume: 20 µL.[1]
3. Quantification:
- Prepare a series of standard solutions of the imidazole compounds in the mobile phase.[1]
- Construct a calibration curve by plotting the peak area against the concentration of the standards.[1]
- Determine the concentration of the analytes in the sample by interpolating their peak areas on the calibration curve.[1]
Workflow Diagram: HPLC-UV Analysis of Imidazole Derivatives
Caption: Workflow for the quantification of imidazole derivatives using HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of imidazole derivatives in complex matrices like environmental and biological samples, offering superior sensitivity and selectivity.[6][7]
Application Note: Analysis of Imidazole Derivatives in Environmental Matrices
This method is suitable for the simultaneous determination of a wide range of imidazole compounds, including benzimidazoles and nitroimidazoles, in water, sediment, and soil samples.[6] Isotope-labeled internal standards are often used to correct for matrix effects.[6]
Table 2: Quantitative Performance of LC-MS/MS Method for Imidazole Derivatives
| Matrix | Analytes | Sample Preparation | Key Performance Parameters | Source |
| Water, Sediment, Soil | 21 Benzimidazoles and Nitroimidazoles | Solid-Phase Extraction (SPE) with Oasis HLB cartridges | MQLs < 1.0 ng·L⁻¹ (water), < 1.0 µg·kg⁻¹ (sediment/soil); R² > 0.995; Recovery: 60–120%; RSD < 15% | [6][7] |
| Rat Plasma | ROS203 (imidazole H3 antagonist) | Protein precipitation with acetonitrile | LLOQ: 2.61 ng/mL; R² > 0.99 | [7][8] |
| Atmospheric Particles | 10 Imidazoles | Aqueous extraction, direct injection | LOD: 1-25 nM; LOQ: 1-50 nM; R² > 0.99; Intraday RSD < 2%; Interday RSD < 3% | [7][9] |
Experimental Protocol: LC-MS/MS for Imidazoles in Environmental Samples
1. Sample Preparation (Water Samples):
- Filter the water sample (e.g., 500 mL) through a 0.45 µm filter membrane.[1]
- Add Na2EDTA to chelate metal ions that may interfere with the analysis.[1]
- Spike the sample with isotope-labeled internal standards.[1]
- Perform Solid-Phase Extraction (SPE) using a cartridge like Oasis HLB.[1][6]
- Condition the cartridge with methanol followed by ultrapure water.[1]
- Load the sample at a controlled flow rate (e.g., 5 mL/min).
- Wash the cartridge with ultrapure water.
- Elute the analytes with a suitable solvent, such as methanol or a mixture of methanol and 2% formic acid in methanol.[6]
- Evaporate the eluate and reconstitute the residue in the initial mobile phase.[1]
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system (e.g., Shimadzu LCMS-8040).[6]
- Column: A suitable reversed-phase column (e.g., Accucore C18, 100 mm × 3.0 mm, 2.6 µm).[6][7]
- Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acidified acetonitrile or methanol.[6][9]
- Flow Rate: Typically 0.25 mL/min.[6][7]
- Column Temperature: Maintained at 40 °C.[6][7]
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.[6]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
Workflow Diagram: LC-MS/MS Analysis of Imidazole Derivatives
Caption: Workflow for the quantification of imidazole derivatives using LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile imidazole derivatives, offering high resolution and sensitivity.[10] Derivatization is often required to improve the volatility and thermal stability of the analytes.[10]
Application Note: Analysis of Imidazole-like Compounds in Atmospheric Aerosols
This method is suitable for the detection and quantification of imidazole-like compounds in atmospheric samples.[10] A derivatization step using isobutyl chloroformate is employed before GC-MS analysis.[10]
Table 3: Quantitative Performance of GC-MS Method for Imidazole Derivatives
| Analyte(s) | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Spiked Recoveries | Source |
| Imidazole, 4(5)-methylimidazole, 2-ethylimidazole, and others | Isobutyl chloroformate | 0.0553–0.8914 µg/mL | 0.2370–1.9373 µg/mL | 58.84% - 160.99% | [10] |
Experimental Protocol: GC-MS for Imidazole-like Compounds
1. Sample Preparation and Derivatization:
- Extract the imidazole-like compounds from the sample matrix using an appropriate solvent.[10]
- Adjust the pH of the extract to optimize extraction efficiency (e.g., pH 8.0).[10]
- Perform a derivatization reaction using acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate.[10]
- Extract the derivatized analytes using a non-polar solvent.[1]
2. GC-MS Conditions:
- GC System: A gas chromatograph equipped with a split/splitless injector.[1]
- Column: A capillary column suitable for the separation of the derivatized analytes (e.g., a 5% phenyl-methylpolysiloxane column or HP-5MS).[1][10]
- Injector Temperature: Optimized for the transfer of derivatized analytes without degradation.[1]
- Oven Temperature Program: A temperature gradient is used to separate the analytes.
- Mass Spectrometer: A mass spectrometer is used as the detector.
- Ionization Mode: Electron Ionization (EI) is commonly used.
Workflow Diagram: GC-MS Analysis of Imidazole Derivatives
Caption: Workflow for the quantification of imidazole derivatives using GC-MS.
Spectrophotometric Methods
Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the determination of certain imidazole derivatives, particularly in pharmaceutical dosage forms.[11] These methods are often based on the formation of a colored chromogen.[11]
Application Note: Spectrophotometric Determination of Ornidazole
This method is based on the reaction of Ornidazole with p-dimethylaminobenzaldehyde (PDAB) or Bromophenol blue in an acidic environment after reduction with zinc dust, resulting in a colored product that can be quantified spectrophotometrically.[11]
Table 4: Quantitative Performance of Spectrophotometric Method for Ornidazole
| Method | Chromogen | λmax | Linearity (Concentration Range) | Source |
| Method A | PDAB | 390 nm | 25-162.5 µg/ml | [11] |
| Method B | Bromophenol blue | 430 nm | 5-20 µg/ml | [11] |
Experimental Protocol: Spectrophotometric Determination of Ornidazole
1. Reaction Procedure (Method A - PDAB):
- Reduce the nitro group of Ornidazole to an amino group using zinc powder and acid (e.g., 5N HCl) at room temperature in methanol.[11]
- React the resulting amine with PDAB in an acidic environment to form an orange-colored chromogen.[11]
2. Spectrophotometric Measurement:
- Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax), which is 390 nm for the PDAB method, against a reagent blank.[11]
- Construct a calibration curve by plotting absorbance versus the concentration of standard solutions.
- Determine the concentration of Ornidazole in the sample from the calibration curve.
Logical Relationship Diagram: Spectrophotometric Quantification
Caption: Logical steps for spectrophotometric quantification of Ornidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. researchgate.net [researchgate.net]
handling and storage procedures for 2-chloromethyl-imidazoline hydrochloride
Application Notes & Protocols for 2-Chloromethyl-imidazoline Hydrochloride
Abstract
This document provides a comprehensive guide for the safe handling, storage, and use of 2-Chloromethyl-imidazoline hydrochloride (CAS No. 13338-49-3), also known as 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. As a reactive heterocyclic compound and a crucial intermediate in pharmaceutical synthesis, particularly for drugs like Phentolamine Mesilate, its proper management in a laboratory setting is paramount to ensure personnel safety, experimental integrity, and regulatory compliance.[1] This guide outlines the material's chemical properties, associated hazards, detailed protocols for handling and storage, and emergency procedures, designed for researchers, scientists, and drug development professionals.
Introduction: Understanding the Compound
2-Chloromethyl-imidazoline hydrochloride is the hydrochloride salt of 2-(chloromethyl)-4,5-dihydro-1H-imidazole.[2] Its structure features a reactive chloromethyl group attached to an imidazoline ring, making it a valuable precursor for introducing the imidazoline moiety in more complex molecules through nucleophilic substitution reactions.[1] However, this reactivity also underpins its hazardous properties, necessitating stringent safety protocols. The compound is typically a white to light yellow crystalline powder, soluble in water and alcohol.[3]
Key Scientific Rationale: The presence of the electrophilic chloromethyl group makes the compound susceptible to reaction with nucleophiles. Its hydrochloride salt form enhances its stability and water solubility but also classifies it as a corrosive substance. Understanding this dual nature—a versatile synthetic building block that is also a hazardous material—is the foundation for the protocols described herein.
Hazard Identification and Safety Profile
According to the Globally Harmonized System (GHS), 2-Chloromethyl-imidazoline hydrochloride is classified with multiple hazards.[2] Adherence to safety protocols is not merely procedural but is a direct response to the compound's intrinsic chemical and toxicological properties.
Table 1: GHS Hazard Classification and Safety Recommendations
| Hazard Class | GHS Statement | Causality & Recommended Precaution |
| Acute Toxicity | H302: Harmful if swallowed[2]. H312: Harmful in contact with skin[2][4]. H332: Harmful if inhaled[2][4]. | The compound can be readily absorbed, leading to systemic toxicity. Precaution: Always use in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and wash hands thoroughly after handling.[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2]. (Also reported as causing severe skin burns[5]). | The compound is corrosive and can cause significant damage upon dermal contact.[3] Precaution: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure an emergency shower is accessible.[5] |
| Eye Damage/Irritation | H319: Causes serious eye irritation[2]. (Also reported as causing eye burns[5]). | Direct contact with the eyes can lead to severe and potentially irreversible damage. Precaution: Wear chemical safety goggles or a face shield.[5][6] Ensure an eyewash station is immediately accessible.[7][5] |
| Respiratory Irritation | H335: May cause respiratory irritation[2][8]. | Inhalation of the dust can irritate the mucous membranes and respiratory tract.[8] Precaution: Handle exclusively within a chemical fume hood to minimize dust and vapor inhalation.[5] |
Comprehensive Storage Protocol
The stability of 2-Chloromethyl-imidazoline hydrochloride is contingent on its storage conditions. Improper storage can lead to degradation, compromising experimental results and potentially creating new, unknown hazards. The primary degradation pathway in the presence of moisture is hydrolysis.[1]
Core Storage Requirements:
-
Location: Store in a dedicated, locked, and clearly labeled corrosives cabinet or area.[4][7][5]
-
Temperature & Humidity: Keep in a cool, dry, and well-ventilated place.[7][5][9] Storage at -20°C under a dry, inert atmosphere (like nitrogen) can extend shelf life to over six months, while exposure to ambient humidity can lead to hydrolysis within days.[1]
-
Container: The container must be kept tightly closed to prevent moisture ingress and contamination.[7][5][6] Ensure the original manufacturer's container is used or a compatible secondary container that is properly labeled.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[7][9] Storing it away from these substances prevents potentially hazardous reactions.
Standard Operating Procedure: Handling and Use
This section details the step-by-step methodology for safely handling the compound, from weighing to its use in a reaction.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through proper containment and personal barriers.
-
Primary Engineering Control: All handling of solid 2-Chloromethyl-imidazoline hydrochloride and its solutions must be performed inside a certified chemical fume hood.[5] This is critical to prevent inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE): A complete set of PPE is mandatory.
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be used for splash hazards.
-
Skin Protection: Wear a flame-resistant lab coat and chemical-resistant gloves (nitrile is a suitable option for incidental contact).[6] Gloves must be inspected before use and disposed of properly after handling.[8]
-
Respiratory Protection: If engineering controls fail or for emergency situations, a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[5][6]
-
Protocol for Preparing a Stock Solution
This protocol provides a self-validating workflow for preparing a solution of a specified concentration.
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary glassware, reagents, and safety equipment, including waste containers.
-
Donning PPE: Put on your lab coat, safety goggles, and gloves.
-
Weighing the Compound:
-
Dissolution:
-
Place a stir bar into the receiving flask containing the desired volume of the appropriate solvent (e.g., deionized water, ethanol).
-
Slowly and carefully add the weighed powder to the solvent while stirring to facilitate dissolution.
-
Rinse the weighing vessel with a small amount of the solvent and add it to the bulk solution to ensure a complete transfer.
-
-
Labeling and Storage: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms. Store the solution under the conditions specified in Section 3.
-
Decontamination: Wipe down the work area in the fume hood. Dispose of all contaminated consumables (e.g., weighing paper, gloves) in a designated hazardous waste container.[6] Wash hands thoroughly with soap and water after exiting the lab.[4]
Emergency and Spill Management
Immediate and correct response to an exposure or spill is crucial.
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[8][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][5]
-
-
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, cover the spill with a dry, inert absorbent material (such as sand or vermiculite).
-
Carefully sweep or vacuum (using an explosion-proof vacuum) the material into a suitable, labeled hazardous waste container.[4] Avoid generating dust.[4]
-
Wash the spill area thoroughly with water, and collect the rinse water for disposal as hazardous waste.[4]
-
Prevent the spilled material or rinse water from entering drains or waterways.[4][6]
-
Visualization of Workflow
The following diagram illustrates the logical decision-making process for the safe handling and storage of 2-Chloromethyl-imidazoline hydrochloride.
Caption: Decision workflow for handling and storage of 2-Chloromethyl-imidazoline HCl.
References
- 1. This compound | 13338-49-3 | Benchchem [benchchem.com]
- 2. This compound | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Application Notes and Protocols: 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride as a Protein Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride is a heterocyclic compound featuring a reactive chloromethyl group. This functional group makes it an effective alkylating agent, capable of forming stable covalent bonds with nucleophilic residues on proteins. While not a traditional bifunctional crosslinker for linking two separate protein molecules, it serves as a valuable tool for site-specific protein modification. This allows for the introduction of a stable chemical tag, the blocking of reactive sites to probe function, or the introduction of a unique chemical handle for subsequent bioconjugation steps. The imidazoline core may also influence the local chemical environment of the modification site.
Principle of Operation
The primary mechanism of action for this compound in protein modification is nucleophilic substitution. The electron-withdrawing nature of the chlorine atom polarizes the adjacent carbon, making it electrophilic. Nucleophilic side chains of amino acids, such as the thiol group of cysteine, the primary amine of lysine, and the imidazole ring of histidine, can attack this electrophilic carbon, displacing the chloride ion and forming a stable covalent bond. The reaction rate is dependent on factors such as pH, temperature, and the stoichiometry of the reactants.
Proposed Reaction Mechanism
The alkylation of a protein by 2-(chloromethyl)-4,5-dihydro-1H-imidazole proceeds via an SN2 reaction mechanism. The most reactive nucleophilic amino acid side chains are targeted.
Caption: Reaction of 2-(chloromethyl)-4,5-dihydro-1H-imidazole with a protein.
Applications
-
Protein Labeling: Introduction of a stable, small chemical tag for tracking or identification purposes.
-
Enzyme Active Site Blocking: Covalent modification of critical residues within an enzyme's active site to study its function.
-
Introduction of a Chemical Handle: The imidazoline ring can be used for subsequent, specific chemical reactions.
-
Drug-Target Interaction Studies: Covalently linking a small molecule to its protein target to validate interactions.
Quantitative Data Summary
The following tables provide illustrative data on the expected performance of this compound as a protein alkylating agent based on typical results for similar monofunctional alkylating reagents. This data is hypothetical and should be used as a guideline for experimental design.
Table 1: Effect of pH on Alkylation Efficiency of Bovine Serum Albumin (BSA)
| pH | Reagent:Protein Molar Ratio | Incubation Time (hours) | Alkylation Efficiency (%) |
| 6.5 | 20:1 | 4 | 15 |
| 7.4 | 20:1 | 4 | 45 |
| 8.5 | 20:1 | 4 | 85 |
| 9.0 | 20:1 | 4 | 70 (potential for hydrolysis) |
Table 2: Effect of Stoichiometry on Alkylation Efficiency of Lysozyme at pH 8.0
| Reagent:Protein Molar Ratio | Incubation Time (hours) | Temperature (°C) | Alkylation Efficiency (%) |
| 5:1 | 2 | 25 | 25 |
| 10:1 | 2 | 25 | 50 |
| 20:1 | 2 | 25 | 80 |
| 50:1 | 2 | 25 | 95 |
Experimental Protocols
General Protocol for Protein Alkylation
This protocol provides a general workflow for the alkylation of a purified protein in solution.
Caption: General workflow for protein alkylation.
Materials:
-
Purified protein of interest
-
This compound
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO (if needed for stock solution)
-
Dialysis tubing or desalting column
-
Standard laboratory equipment (pipettes, tubes, shaker, etc.)
Procedure:
-
Protein Preparation: Dissolve the purified protein in the chosen reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10-50 mM) in either the reaction buffer or anhydrous DMSO.
-
Alkylation Reaction: Add the desired molar excess of the reagent stock solution to the protein solution. Gently mix and incubate at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.
-
Analysis: Confirm the alkylation of the protein using SDS-PAGE (which may show a slight mass shift) and identify the specific modified residues using mass spectrometry.
Protocol for Identification of Alkylated Residues by Mass Spectrometry
-
Sample Preparation:
-
Take an aliquot of the purified, alkylated protein.
-
Reduce disulfide bonds with DTT and alkylate native cysteines with iodoacetamide (this step is crucial to differentiate native cysteines from those modified by the reagent).
-
Digest the protein into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database using a search engine that allows for the specification of custom modifications.
-
Define a variable modification corresponding to the mass of the 2-(methyl)-4,5-dihydro-1H-imidazole group (C4H7N2 = 83.0636 Da) on potential nucleophilic residues (C, K, H).
-
Validate the identified modified peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.
-
Data Analysis and Interpretation
The following diagram illustrates the logical workflow for analyzing the results of a protein alkylation experiment.
Caption: Logical workflow for data analysis.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from moisture.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Synthesis of Phentolamine Mesilate: Application Notes and Protocols for Antihypertensive Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Phentolamine Mesilate, a non-selective alpha-adrenergic antagonist used in the management of hypertensive emergencies. The information is intended to guide researchers in the development and optimization of synthetic routes and to provide a deeper understanding of the compound's mechanism of action.
Chemical Properties and Data
Phentolamine Mesilate, chemically known as 3-[N-(2-Imidazolin-2-ylmethyl)-p-toluidino]phenol methanesulphonate, is a white to off-white crystalline powder.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C18H23N3O4S | [1] |
| Molecular Weight | 377.46 g/mol | [1] |
| Melting Point | 174-182 °C | [1][2] |
| Solubility in Water | 50 mg/mL | [1] |
| Solubility in Ethanol | 26 mg/mL | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Synthesis of Phentolamine Mesilate
The synthesis of Phentolamine Mesilate is a multi-step process that generally involves the condensation of precursors to form the phentolamine base, followed by salt formation with methanesulfonic acid.[1][2] The overall synthetic scheme can be visualized as a workflow.
Caption: A workflow diagram illustrating the key stages in the synthesis of Phentolamine Mesilate.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of Phentolamine Mesilate, based on published methods.[2][3][4]
Step 1: Condensation to form Phentolamine Hydrochloride
-
Reaction Setup: In a suitable reaction vessel, charge 3-hydroxy-4-methyldiphenylamine and chloromethylimidazoline hydrochloride as the primary raw materials.[2]
-
Solvent Addition: Add toluene to the reaction vessel to serve as the solvent.[2]
-
Condensation Reaction: Heat the mixture to initiate the condensation reaction. The use of toluene as a solvent is advantageous as it avoids the use of more toxic solvents like xylene and allows for a lower reaction temperature.[2]
-
Isolation: Upon completion of the reaction, the product, phentolamine hydrochloride, will precipitate. Isolate the solid product.[2]
Step 2: Alkalization to form Phentolamine Free Base
-
Dissolution: Dissolve the phentolamine hydrochloride obtained from Step 1 in water.[2]
-
pH Adjustment: Adjust the pH of the solution using an inorganic alkali aqueous solution or diluted ammonia water. This step is critical for the conversion to the free base.[2][3] The use of silica gel during pH adjustment with diluted ammonia water can help in controlling the process and removing impurities.[3]
-
Purification: The solution may be decolored at this stage to remove impurities.[2]
-
Crystallization and Isolation: Induce precipitation and crystallization of the phentolamine free base. Filter and wash the resulting solid with distilled water until the filtrate is free of chloride ions.[3]
-
Drying: Dry the purified phentolamine free base.[3]
Step 3: Salt Formation to yield Phentolamine Mesilate
-
Reaction Setup: In a reaction flask, dissolve the phentolamine free base (e.g., 6.5g, 0.023 mol) in isopropyl alcohol (e.g., 52 mL).[2]
-
Acid Addition: While maintaining a temperature of 50-60 °C, slowly add methanesulfonic acid dropwise until the pH of the solution reaches approximately 6.[2] Alternatively, an ethanol solution of methanesulfonic acid can be added to the phentolamine free base in absolute ethanol, with the pH precisely adjusted to 5-6.[3][4]
-
Crystallization: Cool the reaction mixture to 10-15 °C and allow for insulation, precipitation, and crystallization over several hours (e.g., 4 hours).[2]
-
Isolation and Washing: Filter the precipitated crude phentolamine mesilate and wash the solid with ethyl acetate.[2]
Step 4: Refining of Phentolamine Mesilate
-
Recrystallization: The crude phentolamine mesilate can be further purified by refining in an ethanol-ethyl acetate mixed solvent system to obtain a product with higher purity.[2]
Quantitative Data from Synthesis
The following table summarizes some of the reported quantitative data from different synthesis protocols.
| Parameter | Embodiment 3[2] | Embodiment 7[2] |
| Phentolamine Free Base | 6.5 g (0.023 mol) | 6.5 g (0.023 mol) |
| Solvent (Isopropyl Alcohol) | 52 mL | 26 mL |
| Reaction Temperature | 50-60 °C | 80 °C |
| Final pH | 6 | 3 |
| Cooling Temperature | 10-15 °C | 0 °C |
| Crystallization Time | 4 hours | 8 hours |
| Crude Product Yield | 7.4 g (85.24%) | 7.0 g (82.58%) |
| Purity (HPLC) | 98% | 96% |
| Melting Point | 176-180 °C | 174-177 °C |
Mechanism of Action: Signaling Pathway
Phentolamine is a non-selective alpha-adrenergic antagonist, meaning it blocks both α1 and α2-adrenergic receptors.[5][6] This dual blockade leads to its antihypertensive effects.
-
α1-Adrenergic Receptor Blockade: Located on vascular smooth muscle, the blockade of these receptors prevents vasoconstriction, leading to vasodilation, a decrease in systemic vascular resistance, and consequently, a reduction in blood pressure.[6]
-
α2-Adrenergic Receptor Blockade: These receptors are found on presynaptic nerve terminals and are involved in a negative feedback loop for norepinephrine release. By blocking α2 receptors, phentolamine inhibits this feedback, which can lead to an increase in norepinephrine levels in the synapse.[6] However, the vasodilatory effect of α1 blockade is dominant.[6]
The signaling pathway can be represented as follows:
Caption: Signaling pathway of Phentolamine's antagonistic action on α1 and α2-adrenergic receptors.
Quality Control and Analysis
High-performance liquid chromatography (HPLC) is a validated method for the quantitative analysis of phentolamine.[7] This technique can be used to determine the purity of the synthesized phentolamine mesylate, regardless of its salt form (mesylate or hydrochloride), as the active moiety, phentolamine, is what is chromatographed.[7]
Conclusion
The synthesis of Phentolamine Mesilate is a well-established process that can be optimized for yield and purity by carefully controlling reaction conditions such as solvent, temperature, and pH. Understanding the underlying chemical principles and the compound's mechanism of action is crucial for its successful application in the development of antihypertensive therapies. The protocols and data presented here provide a solid foundation for researchers in this field.
References
- 1. nbinno.com [nbinno.com]
- 2. CN101463009A - Method for synthesizing phentolamine mesylate - Google Patents [patents.google.com]
- 3. CN103408495A - Synthesis process of phentolamine mesilate - Google Patents [patents.google.com]
- 4. Phentolamine mesilate synthesis - chemicalbook [chemicalbook.com]
- 5. Phentolamine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]
- 7. Rapid analysis of phentolamine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safe Laboratory Handling of Chloromethyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl derivatives are a class of reactive organic compounds widely utilized in pharmaceutical and chemical synthesis as alkylating agents. Their utility stems from the labile carbon-chlorine bond, which allows for the introduction of a methyl group or a substituted methyl group onto various nucleophiles. However, this high reactivity also renders them hazardous. Many chloromethyl derivatives are classified as potent irritants, corrosives, and in some cases, carcinogens.[1]
This document provides detailed application notes and protocols for the safe handling of chloromethyl derivatives in a laboratory setting. Adherence to these guidelines is crucial to minimize exposure risks and ensure a safe working environment.
Hazard Identification and Risk Assessment
Chloromethyl compounds present a range of health and physical hazards. A thorough risk assessment must be conducted before any new experiment involving these reagents.
2.1 Health Hazards:
-
Carcinogenicity: Several chloromethyl ethers, such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), are confirmed human carcinogens.[1] Commercial grades of CMME can contain BCME as an impurity.[1]
-
Corrosivity and Irritation: Contact with chloromethyl derivatives can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract.[2]
-
Toxicity: They are often harmful if inhaled, ingested, or absorbed through the skin.[3]
2.2 Physical Hazards:
-
Flammability: Many chloromethyl derivatives are flammable liquids and can form explosive mixtures with air.[4]
-
Reactivity: They are highly reactive compounds that can react violently with water, oxidizing agents, and strong bases.[5] Reaction with water or moisture can produce toxic and corrosive hydrogen chloride gas.[6]
Exposure Limits and Monitoring
Occupational exposure limits (OELs) have been established for some chloromethyl derivatives to protect laboratory personnel.
| Chemical Name | CAS Number | OSHA PEL (8-hour TWA) | NIOSH REL (Up to 10-hour TWA) | ACGIH TLV (8-hour TWA) | Carcinogen Classification |
| Chloromethyl Methyl Ether (CMME) | 107-30-2 | See 29 CFR 1910.1006[7] | Lowest Feasible Concentration | A2 - Suspected Human Carcinogen[8] | IARC-1, NIOSH-Ca, NTP-K, OSHA-Ca, EPA-A[7] |
| bis-Chloromethyl Ether (BCME) | 542-88-1 | See 29 CFR 1910.1008 | Lowest Feasible Concentration | A1 - Confirmed Human Carcinogen | IARC-1, NIOSH-Ca, NTP-K, OSHA-Ca, EPA-A |
| Benzyl Chloride | 100-44-7 | 1 ppm (5 mg/m³) | C 1 ppm (5 mg/m³) [15 min] | A3 - Confirmed Animal Carcinogen with Unknown Relevance to Humans | IARC-2A |
| Methylene Chloride (Dichloromethane) | 75-09-2 | 25 ppm | Lowest Feasible Concentration | 50 ppm (174 mg/m³) | IARC-2A, NTP-R, OSHA-Ca |
TWA = Time-Weighted Average, STEL = Short-Term Exposure Limit, C = Ceiling Limit Carcinogen Classifications: IARC (International Agency for Research on Cancer), NIOSH (National Institute for Occupational Safety and Health), NTP (National Toxicology Program), OSHA (Occupational Safety and Health Administration), ACGIH (American Conference of Governmental Industrial Hygienists), EPA (Environmental Protection Agency)
Engineering Controls and Personal Protective Equipment (PPE)
A combination of engineering controls and appropriate PPE is mandatory to minimize exposure.
4.1 Hierarchy of Controls
The hierarchy of controls is a systematic approach to managing safety risks. The most effective controls are at the top of the pyramid.
References
- 1. osha.gov [osha.gov]
- 2. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 3. bu.edu [bu.edu]
- 4. static.csbsju.edu [static.csbsju.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. restoredcdc.org [restoredcdc.org]
- 7. CHLOROMETHYL METHYL ETHER | Occupational Safety and Health Administration [osha.gov]
- 8. CHLOROMETHYL METHYL ETHER - ACGIH [acgih.org]
Troubleshooting & Optimization
Technical Support Center: Chloromethylation of 4,5-dihydro-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloromethylation of 4,5-dihydro-1H-imidazole. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of chloromethylating 4,5-dihydro-1H-imidazole?
The primary objective is to introduce a chloromethyl (-CH₂Cl) group onto the 4,5-dihydro-1H-imidazole ring, typically at the 2-position, to yield 2-(chloromethyl)-4,5-dihydro-1H-imidazole. This product is a valuable intermediate in the synthesis of various pharmaceutical compounds, including the antihypertensive agent phentolamine.[1] The chloromethyl group serves as a reactive handle for subsequent nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups.
Q2: What are the typical reagents and conditions for this reaction?
The chloromethylation of 4,5-dihydro-1H-imidazole is commonly achieved by reacting it with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. The reaction is typically carried out in a strongly acidic aqueous medium.
Q3: What are the most common side reactions observed during the chloromethylation of 4,5-dihydro-1H-imidazole?
Common side reactions include:
-
Over-chloromethylation: Introduction of more than one chloromethyl group onto the imidazoline ring.
-
N-Chloromethylation: Attachment of the chloromethyl group to one of the nitrogen atoms of the imidazoline ring.
-
Formation of Bis(4,5-dihydro-1H-imidazol-2-yl)methane: The linking of two imidazoline rings by a methylene (-CH₂-) bridge.
-
Polymerization: Formation of polymeric materials, particularly under elevated temperatures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chloromethylation of 4,5-dihydro-1H-imidazole and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired 2-(chloromethyl)-4,5-dihydro-1H-imidazole | Incomplete reaction. | - Increase reaction time. Monitor reaction progress using techniques like TLC or NMR spectroscopy. - Ensure an excess of hydrogen chloride is present to maintain a strongly acidic environment. |
| Formation of significant amounts of side products. | - Refer to the specific troubleshooting sections below for minimizing N-chloromethylation, over-chloromethylation, and dimer formation. | |
| Product degradation. | - Avoid excessively high reaction temperatures. Maintain the recommended temperature range throughout the reaction. | |
| Presence of N-chloromethylated byproducts | Insufficient protonation of the imidazoline nitrogen atoms. | - The reaction should be conducted in a strongly acidic medium (e.g., concentrated hydrochloric acid) to ensure the nitrogen atoms are protonated and thus deactivated towards electrophilic attack. A patent for a similar imidazole compound suggests that under these conditions, substitution at the nitrogen is not a significant side reaction. |
| Detection of "over-chloromethylation" (di- or tri-chloromethylated products) | Reaction temperature is too high or reaction time is too long. | - Perform the reaction at a lower temperature, for instance, between 0-5°C, to help prevent over-chlorination. - Carefully monitor the reaction progress and stop it once the desired product is predominantly formed. |
| Incorrect stoichiometry of reagents. | - Use a controlled molar ratio of 4,5-dihydro-1H-imidazole to formaldehyde. A slight excess of the imidazoline may favor mono-substitution. | |
| Formation of bis(4,5-dihydro-1H-imidazol-2-yl)methane (dimer) | The desired chloromethylated product reacts with another molecule of 4,5-dihydro-1H-imidazole. | - Maintain a high concentration of the chloromethylating agent (formaldehyde and HCl) relative to the starting imidazoline to favor the initial chloromethylation over the subsequent dimerization. - A patent on a similar system suggests that conducting the reaction in a strongly acidic medium helps to prevent this side reaction. |
| Formation of a polymeric residue | High reaction temperatures. | - Strictly control the reaction temperature and avoid localized overheating. The recommended temperature range is typically between 25°C and 110°C for similar imidazole chloromethylations. |
| Difficulty in isolating and purifying the product | Presence of multiple byproducts with similar polarities. | - Utilize column chromatography on silica gel for purification.[2] - Recrystallization from a suitable solvent system can also be an effective purification method. |
Experimental Protocols
General Laboratory-Scale Protocol for the Synthesis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride (Adapted from similar procedures):
Materials:
-
4,5-dihydro-1H-imidazole
-
Formaldehyde solution (e.g., 37% in water) or paraformaldehyde
-
Concentrated hydrochloric acid
-
Water
-
Ethanol (for recrystallization)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dihydro-1H-imidazole in concentrated hydrochloric acid.
-
Add formaldehyde solution to the stirred mixture. A typical molar ratio of imidazoline to formaldehyde is between 1:1 and 1:1.5.
-
Heat the reaction mixture to a temperature between 50°C and 80°C. To minimize side reactions, especially over-chlorination, it is advisable to start at a lower temperature and monitor the reaction progress.
-
Maintain the reaction at the chosen temperature for several hours (e.g., 5 to 20 hours), continuing to stir. The progress of the reaction can be monitored by taking small aliquots and analyzing them by NMR spectroscopy after evaporation with D₂O/DCl.
-
After the reaction is complete, cool the mixture to room temperature.
-
The aqueous hydrochloric acid can be substantially removed by distillation under reduced pressure.
-
To the residue, add ethanol and heat to boiling to dissolve the product.
-
Cool the solution to approximately 5°C to induce crystallization of the hydrochloride salt of the product.
-
Filter the precipitate, wash it with cold ethanol and then with diethyl ether, and dry it under reduced pressure.
Analytical Methods for Product and Byproduct Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for identifying the desired product and characterizing the structure of any side products.[3][4]
-
Mass Spectrometry (MS): Provides molecular weight information for the product and impurities, aiding in their identification.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the product and quantify the amount of different components in the reaction mixture.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and get a preliminary idea of the product mixture's complexity.[2]
Visualizing Reaction Pathways
Below are diagrams generated using DOT language to illustrate the key reaction pathways.
Caption: Reaction pathways in the chloromethylation of 4,5-dihydro-1H-imidazole.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 2-Chloromethyl-imidazoline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-chloromethyl-imidazoline hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2-chloromethyl-imidazoline hydrochloride.
Issue 1: Low Recovery After Recrystallization
Q: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve the yield?
A: Low recovery during recrystallization is a common issue. Here are several factors to consider and troubleshoot:
-
Solvent System Selection: The choice of solvent is critical. An ideal solvent system will dissolve the compound when hot but lead to its precipitation upon cooling, while impurities remain in solution. For 2-chloromethyl-imidazoline hydrochloride, a mixture of ethanol and water (e.g., a 3:1 v/v ratio) has been reported to be effective.[1] If you are using a different solvent system, it may be too good a solvent, even at lower temperatures.
-
Troubleshooting:
-
Optimize Solvent Ratio: Systematically vary the ratio of your protic and aprotic solvents to find the optimal balance for crystallization.
-
Anti-Solvent Addition: Consider dissolving the crude product in a minimal amount of a good solvent (e.g., ethanol) and then slowly adding an anti-solvent (a solvent in which the product is poorly soluble, e.g., diethyl ether or hexanes) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
-
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Troubleshooting: Allow the crystallization mixture to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Product Concentration: If the initial concentration of the product in the hot solvent is too low, crystallization may be inefficient.
-
Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Precipitation During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product may be prematurely crystallizing on the filter paper or in the funnel.
-
Troubleshooting: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
-
Issue 2: Persistent Impurities After Purification
Q: My purified 2-chloromethyl-imidazoline hydrochloride still shows the presence of impurities by TLC or HPLC. How can I remove them?
A: The strategy for removing persistent impurities depends on their chemical nature. Common impurities in the synthesis of imidazole derivatives can include unreacted starting materials, isomers, and byproducts of over-reaction.
-
Acid-Base Extraction: Since 2-chloromethyl-imidazoline hydrochloride is a basic compound, an acid-base extraction can be a powerful purification step prior to crystallization.
-
Troubleshooting Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and other basic impurities will move into the aqueous layer.
-
Carefully basify the aqueous layer with a base like sodium hydroxide (NaOH) to a pH > 10.
-
Extract the free base of your product back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it to obtain the purified free base, which can then be converted back to the hydrochloride salt.
-
-
-
Column Chromatography: For impurities with different polarities, silica gel column chromatography can be effective.
-
Troubleshooting:
-
Solvent System: A gradient elution from a less polar solvent system (e.g., dichloromethane) to a more polar one (e.g., a mixture of dichloromethane and methanol) can effectively separate the target compound.
-
TLC Analysis: Before running a column, use Thin-Layer Chromatography (TLC) to identify a solvent system that provides good separation between your product and the impurities.
-
-
-
Recrystallization Optimization: Sometimes, a single recrystallization is not sufficient.
-
Troubleshooting:
-
Multiple Recrystallizations: Perform a second recrystallization on the once-purified material.
-
Different Solvent System: Try a different solvent system for the second recrystallization to target impurities with different solubility profiles.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for 2-chloromethyl-imidazoline hydrochloride?
A1: A commonly cited solvent system for the recrystallization of 2-chloromethyl-imidazoline hydrochloride is a mixture of ethanol and water, for example, in a 3:1 volume ratio.[1]
Q2: How can I monitor the purity of my 2-chloromethyl-imidazoline hydrochloride during the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective qualitative method to monitor the progress of your purification. For quantitative analysis and to confirm the final purity, High-Performance Liquid Chromatography (HPLC) is the recommended technique.
Q3: What are the typical HPLC conditions for analyzing 2-chloromethyl-imidazoline hydrochloride?
A3: For imidazole derivatives, a reversed-phase HPLC method is generally suitable. Based on methods for similar compounds, the following conditions can be a good starting point:
-
Mobile Phase: A gradient of acetonitrile and water or methanol and an aqueous buffer (e.g., phosphate buffer at pH 3.0-3.2).[2][3] An organic modifier like 0.1% formic acid can also be used.
-
Detection: UV detection, typically around 210 nm for simple imidazole derivatives.
Q4: My compound appears as an oil and does not crystallize. What should I do?
A4: "Oiling out" instead of crystallizing can occur if the melting point of the solute is lower than the boiling point of the solvent, or if the concentration of impurities is high.
-
Troubleshooting:
-
Lower the Temperature: Ensure the solution is thoroughly cooled.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution.
-
Change the Solvent: Try a lower-boiling point solvent system.
-
Further Purification: The presence of significant impurities can inhibit crystallization. Consider an additional purification step like an acid-base extraction or column chromatography before attempting recrystallization again.
-
Experimental Protocols
Protocol 1: Recrystallization of 2-Chloromethyl-imidazoline Hydrochloride
-
Dissolution: In a flask, add the crude 2-chloromethyl-imidazoline hydrochloride. Add a minimal amount of a 3:1 (v/v) ethanol/water mixture.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If some solid remains, add a small amount more of the hot solvent mixture until a clear solution is obtained.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: As the solution cools, crystals of the purified product should form. To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: HPLC Analysis of 2-Chloromethyl-imidazoline Hydrochloride
-
Sample Preparation: Prepare a stock solution of your sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution can be effective. For example, start with 95% aqueous mobile phase (e.g., 0.1% formic acid in water) and 5% organic mobile phase (e.g., acetonitrile) and gradually increase the organic phase percentage over the run.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurity peaks. The purity can be estimated by the relative peak areas.
Data Presentation
Table 1: HPLC Method Parameters for Imidazole Derivatives
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) or Acetonitrile:0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | ~210 nm |
Visualizations
Caption: General workflow for the purification and analysis of 2-chloromethyl-imidazoline hydrochloride.
Caption: Troubleshooting guide for low recovery during recrystallization.
References
Technical Support Center: C4H8Cl2N2 (Cyclophosphamide)
Welcome to the technical support center for C4H8Cl2N2 (Cyclophosphamide). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and questions regarding degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cyclophosphamide in aqueous solutions?
A1: The degradation of cyclophosphamide in aqueous solutions is primarily dependent on the pH of the solution.[1]
-
Neutral to Slightly Acidic Conditions (pH 5.4-8.6): The degradation begins with an intramolecular alkylation to form an unstable bicyclic intermediate. This intermediate immediately hydrolyzes to form a nine-membered heterocycle. Subsequent acid-catalyzed hydrolysis of the P-N bond can lead to a phosphoric acid monoester.[1]
-
Strongly Acidic Conditions (e.g., 1 N HCl): In strongly acidic solutions, cyclophosphamide decomposes into bis(2-chloroethyl)amine and 3-aminopropanol dihydrogen phosphate.[1]
Q2: What are the recommended storage conditions for cyclophosphamide?
A2: Cyclophosphamide vials should be stored at or below 25°C (77°F).[2] Reconstituted solutions are chemically and physically stable for 24 hours at room temperature and for six days in the refrigerator.[2] However, it is crucial to handle them with sterile precautions as they do not contain preservatives.[2]
Q3: I observed a melted or viscous liquid in the vial upon receipt. Is it still usable?
A3: No, vials containing melted cyclophosphamide, which appears as a clear or yellowish viscous liquid, should not be used.[2] This can be caused by exposure to higher temperatures during transport or storage.
Q4: What factors can influence the stability of cyclophosphamide solutions?
A4: The stability of cyclophosphamide solutions is influenced by temperature, the type of solvent or infusion fluid, light exposure, and the container material.[3] For instance, reconstituted solutions are stable for seven days at 4°C in the dark.[3] At higher temperatures (37°C), a 10% loss can occur after seven days.[3]
Q5: Are there any known incompatibilities with container materials?
A5: The type of container material, such as glass or PVC, does not significantly influence the chemical stability of concentrated cyclophosphamide solutions (20 mg/mL) in the dark.[3] However, for diluted solutions (1 mg/mL in 0.9% sodium chloride) exposed to light, cyclophosphamide is more stable in PVC than in glass.[3]
Troubleshooting Guide
Issue 1: Appearance of Insoluble Particles During Reconstitution
-
Symptom: Visible particulate matter in the solution after reconstitution.
-
Possible Cause: This may not be due to the drug itself precipitating. It could be fragments from the vial's rubber stopper, especially when using a closed-system transfer device (CSTD).[4]
-
Troubleshooting Steps:
-
Visually inspect the vial stopper for any damage before reconstitution.
-
If using a CSTD, consult with the device manufacturer to ensure compatibility with cyclophosphamide vials.
-
If particles are observed, the solution should be discarded.
-
Issue 2: Unexpected Degradation in Experimental Samples
-
Symptom: Analytical results show lower than expected concentrations of cyclophosphamide.
-
Possible Causes:
-
Temperature: Storage at ambient or elevated temperatures can accelerate degradation.[3]
-
pH of the Medium: The pH of your experimental buffer or solution can significantly impact stability.[1]
-
Light Exposure: For diluted solutions, exposure to fluorescent room light can lead to degradation, especially in glass containers.[3]
-
-
Troubleshooting Steps:
-
Verify the storage temperature of your solutions. For short-term storage, refrigeration at 4°C is recommended.[3][5]
-
Measure and buffer the pH of your experimental solutions to maintain it in a range where cyclophosphamide is more stable.
-
Protect solutions from light, especially if they are diluted.
-
Data on Stability of Cyclophosphamide Solutions
Table 1: Stability of Reconstituted Cyclophosphamide (20 mg/mL in water)
| Temperature | Light Condition | Container | Stability (Time to <10% degradation) |
| 4°C | Dark | Glass, PVC | Stable for at least 7 days |
| Ambient | Dark | Glass, PVC | ~50% loss after 7 days at 37°C |
| 37°C | Dark | Glass, PVC | 10% loss after 7 days |
Source:[3]
Table 2: Stability of Diluted Cyclophosphamide (1 mg/mL in 0.9% NaCl)
| Temperature | Light Condition | Container | Stability (Time to >5% degradation) |
| Ambient | Room Light | PVC | > 7 days |
| Ambient | Room Light | Glass | < 7 days (10% degradation) |
| Ambient | Dark | PVC | < 7 days |
Source:[3]
Table 3: Stability of Extemporaneous Oral Suspensions of Cyclophosphamide (10 mg/mL)
| Suspending Vehicle | Storage Temperature | Shelf Life |
| Simple Syrup | 4°C | At least 56 days |
| Simple Syrup | 22°C (Room Temp) | 8 days |
| Ora-Plus | 4°C | At least 56 days |
| Ora-Plus | 22°C (Room Temp) | 3 days |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Testing
This protocol is a general guideline based on methods described for the analysis of cyclophosphamide.[6][7]
-
Chromatographic System:
-
Sample Preparation:
-
Dilute the cyclophosphamide solution to be tested with the mobile phase to a concentration within the calibration curve range.
-
Use an appropriate internal standard, such as ifosfamide, for accurate quantification.[6]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
The concentration of cyclophosphamide is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
-
-
Forced Degradation Studies (as per ICH guidelines):
-
Acid Hydrolysis: Incubate the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Incubate the drug solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: Heat the solid drug or a solution at a high temperature.
-
Analyze the stressed samples by HPLC to separate the degradation products from the parent drug.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. globalrph.com [globalrph.com]
- 3. Chemical Stability of Two Sterile, Parenteral Formulations of Cyclophosphamide (Endoxan®) after Reconstitution and Dilution in Commonly used Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of cyclophosphamide in extemporaneous oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving 2-(Chloromethyl)-4,5-dihydro-1H-imidazole HCl
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl. The following information is designed to help you identify and resolve common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My alkylation reaction with 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is showing low to no conversion of my starting material. What are the potential causes?
Answer: Low or no conversion is a common issue that can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure that the 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is of high purity and has been stored under appropriate conditions (cool and dry) to prevent degradation.[1] The nucleophile you are using should also be pure and free of contaminants.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. The reaction typically requires a base to neutralize the HCl salt and to deprotonate the nucleophile. If the base is too weak or if an insufficient amount is used, the reaction may not proceed. For amine nucleophiles, a common strategy is to use an excess of the amine itself to act as both the nucleophile and the base. Alternatively, non-nucleophilic bases like triethylamine or diisopropylethylamine can be used.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature and monitoring the progress by TLC or LC-MS. For the synthesis of phentolamine, for instance, the condensation is often carried out at elevated temperatures, around 150-160°C.
-
Solvent Choice: The solvent must be appropriate for the reaction conditions and should be able to dissolve the reactants. Polar aprotic solvents like DMF or acetonitrile are often good choices for this type of alkylation. In some cases, a higher boiling point solvent like toluene or o-dichlorobenzene may be necessary, especially if high temperatures are required.[2][3]
Question 2: I'm observing the formation of multiple unexpected spots on my TLC plate, leading to a low yield of the desired product. What are the likely side reactions?
Answer: The formation of multiple byproducts is often due to the high reactivity of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl or competing reaction pathways.
-
Over-alkylation: If your nucleophile has multiple reactive sites, or if the product of the initial alkylation is still nucleophilic, you may be observing di- or even tri-alkylation. To mitigate this, you can try using a larger excess of the starting nucleophile or adding the 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl slowly to the reaction mixture.
-
Ring Opening: The imidazoline ring can be susceptible to opening under certain conditions, especially in the presence of strong nucleophiles or harsh reaction conditions. This can be suppressed by using non-nucleophilic bases and carefully controlling the reaction temperature.
-
Decomposition: 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl can decompose at high temperatures. If you are running the reaction at a high temperature, consider if it's possible to achieve the desired conversion at a lower temperature, perhaps by using a more active catalyst or a different solvent.
Question 3: The purification of my final product is proving to be difficult, and I'm experiencing significant product loss during this stage. What purification strategies are recommended?
Answer: Purification can be challenging, especially if the polarity of your product is similar to that of the starting materials or byproducts.
-
Aqueous Workup: After the reaction is complete, a carefully planned aqueous workup can help to remove inorganic salts and water-soluble impurities. This may involve washing with a dilute acid, a saturated sodium bicarbonate solution, and finally with brine.
-
Column Chromatography: Flash column chromatography is a common method for purifying products from these reactions. The choice of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is crucial. A good starting point is a solvent system with a polarity that gives your desired product an Rf value of around 0.3 on a TLC plate.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. The key is to find a solvent or a solvent mixture in which your product is soluble at high temperatures but sparingly soluble at low temperatures. For example, in the synthesis of phentolamine, the hydrochloride salt can be recrystallized from a chloroform-ethanol mixed solvent.[3]
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield and purity of the final product in a typical alkylation reaction involving 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl.
Table 1: Effect of Base on Reaction Yield
| Base (2.5 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | Acetonitrile | 80 | 12 | 65 |
| Diisopropylethylamine | Acetonitrile | 80 | 12 | 72 |
| Potassium Carbonate | DMF | 100 | 8 | 55 |
| No Base (excess amine) | Toluene | 110 | 24 | 60 |
Table 2: Effect of Solvent on Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | Acetonitrile | 80 | 12 | 65 |
| Triethylamine | DMF | 80 | 12 | 75 |
| Triethylamine | Toluene | 80 | 24 | 45 |
| Triethylamine | Dichloromethane | 40 | 48 | <10 |
Experimental Protocols
Key Experiment: Synthesis of Phentolamine
This protocol describes the synthesis of phentolamine via the alkylation of N-(m-hydroxyphenyl)-p-toluidine with 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl.
Materials:
-
N-(m-hydroxyphenyl)-p-toluidine
-
2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl
-
Toluene
-
Ammonia solution
-
Methanesulfonic acid
-
Ethanol
-
Ethyl acetate
Procedure:
-
Condensation: In a round-bottom flask, combine N-(m-hydroxyphenyl)-p-toluidine (1.0 eq) and 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl (1.1 eq) in toluene. Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC.
-
Alkalization: Once the reaction is complete, cool the mixture to room temperature. Add water and then adjust the pH to ~8-9 with an ammonia solution to obtain the phentolamine free base.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude phentolamine free base in ethanol. Add a solution of methanesulfonic acid in ethanol dropwise until the pH is acidic.
-
Purification: The phentolamine mesylate salt can be purified by recrystallization from an ethanol-ethyl acetate mixed solvent.
Visualizations
Alpha-Adrenergic Receptor Signaling Pathway
Phentolamine, a product synthesized from 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl, is an α-adrenergic antagonist. It blocks the signaling pathway of norepinephrine, leading to vasodilation. The following diagram illustrates the general mechanism of α1-adrenergic receptor signaling which phentolamine inhibits.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Troubleshooting Workflow for Failed Reactions
When a reaction fails, a logical and systematic approach is essential for identifying the root cause. The following diagram outlines a general workflow for troubleshooting reactions involving 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl.
Caption: Logical troubleshooting workflow.
References
optimization of reaction conditions for imidazole derivative synthesis
Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you might encounter during the synthesis of imidazole derivatives, offering practical solutions and preventative measures.
Category 1: Low Reaction Yield & Incomplete Conversion
Q1: My Debus-Radziszewski or Radziszewski reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in these multi-component reactions.[1][2] Several factors can be responsible, including suboptimal reaction conditions and the formation of side products.[1][3]
Troubleshooting Steps:
-
Catalyst Selection: While the classic reaction is often uncatalyzed, various catalysts can significantly improve yields.[1] Consider screening catalysts such as silicotungstic acid, boric acid, or FeCl3/SiO2.[1][2][4] For instance, using 7.5 mol% of silicotungstic acid in ethanol at reflux has been shown to achieve yields as high as 94%.[2]
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.[1][5] Protic solvents like ethanol and methanol are common, but yields can be low.[6] Greener alternatives like glycerol or aqueous ethanol mixtures have demonstrated excellent results, sometimes achieving yields up to 90%.[5][6] Microwave-assisted, solvent-free conditions can also dramatically improve yields and reduce reaction times.[2][7]
-
Reaction Temperature and Time: Ensure the reaction temperature is optimal. Reflux temperatures are common, but excessive heat can promote side reactions.[1][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and ensure the disappearance of the aldehyde starting material.[3][8]
-
Reactant Purity and Stoichiometry: The purity of the starting materials, particularly the aldehyde and dicarbonyl compounds, is critical.[3] Using a large excess of the ammonia source (like ammonium acetate) can help favor the desired reaction pathway.[3]
Q2: The reaction is not going to completion. What should I investigate?
A2: Incomplete conversion can stem from several factors, from catalyst issues to suboptimal conditions.
Troubleshooting Steps:
-
Monitor Reaction Progress: Actively monitor the disappearance of starting materials via TLC to confirm if the reaction has stalled or is just slow.[3]
-
Catalyst Deactivation (for catalyzed reactions): In copper- or palladium-catalyzed syntheses, the catalyst or ligand may be inappropriate for the specific transformation or may have deactivated.[1] Ensure you are using a suitable catalyst-ligand system and consider that some catalysts can only be recycled a limited number of times before losing potency.[4]
-
Reagent Stability: Verify the stability of your reactants under the chosen reaction conditions.[9] Some aldehydes or dicarbonyl compounds may degrade at high temperatures over prolonged periods.
Category 2: Side Reactions and Impurities
Q1: I am observing significant side product formation. How can I minimize this?
A1: The formation of byproducts is a common challenge, especially in Radziszewski-type syntheses.
Mitigation Strategies:
-
Oxazole Formation: The formation of oxazole byproducts is a frequent competing reaction.[3] This can often be suppressed by using a large molar excess of ammonia and maintaining alkaline reaction conditions to favor the formation of the diimine intermediate required for imidazole synthesis.[3]
-
2-Aroyl-4(5)-arylimidazoles: The formation of these side products is highly dependent on the specific reaction conditions used.[10] Careful optimization of temperature and reactant ratios can help minimize their formation.
-
Reaction Conditions: High temperatures can sometimes promote side reactions.[7] Consider running the reaction at a lower temperature for a longer duration or exploring microwave-assisted synthesis, which can offer better control and selectivity.[2][11]
Q2: How can I effectively remove residual imidazole used as a catalyst or formed as a byproduct (e.g., from CDI coupling)?
A2: Imidazole is polar and water-soluble, which can be leveraged for its removal.[12][13]
Purification Strategies:
-
Aqueous Acidic Wash: Perform an acid-base extraction by washing the organic layer with a dilute acidic solution (e.g., 1M HCl).[1][13] This protonates the imidazole, making it highly soluble in the aqueous phase. Exercise caution if your desired product is acid-sensitive.[1][13]
-
Silica Gel Plug: If your product is significantly less polar than imidazole, a quick filtration through a short plug of silica gel can effectively remove the highly polar imidazole impurity.[13]
Category 3: Purification Challenges
Q1: My imidazole derivative is co-eluting with impurities during column chromatography.
A1: Co-elution is a common purification hurdle.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the solvent system polarity. Using a gradient elution can often provide better separation than an isocratic system.
-
Change the Stationary Phase: If co-elution persists on silica gel, consider switching to a different stationary phase like alumina, which can alter the elution order.[12] For highly polar imidazole derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique.[13]
-
Check for Irreversible Adsorption: Some imidazole derivatives can bind irreversibly to silica gel, leading to low recovery.[12] This can sometimes be mitigated by deactivating the silica with a base like triethylamine before running the column.[12]
Q2: My compound is "oiling out" during recrystallization instead of forming crystals.
A2: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid.[12]
Solutions:
-
Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help achieve a slower cooling rate.[12]
-
Adjust Solvent System: The solution may be too supersaturated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.[13] Alternatively, using a co-solvent system (a "good" solvent mixed with a "poor" solvent) can provide better control over the crystallization process.[13]
-
Lower Crystallization Temperature: Ensure there is a significant temperature difference between the boiling point of the solvent and the melting point of your compound.[13]
Data Presentation: Optimizing Reaction Conditions
Quantitative data from literature can guide the optimization process. The following tables summarize the impact of different solvents and catalyst loadings on reaction yields.
Table 1: Effect of Solvent on 2,4,5-Triaryl-1H-imidazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Ethanol | Reflux | 5 | Low | [6] |
| 2 | Methanol | Reflux | 5 | Low | [6] |
| 3 | Acetonitrile | Reflux | 6 | 65 | [6] |
| 4 | DMF | 90 | 4 | 70 | [6] |
| 5 | Glycerol | 90 | 2.5 | 92 | [6] |
| 6 | Ethanol-Water (1:1) | Reflux | 2 | 90 | [5] |
| 7 | Solvent-free | 130 | 0.5 | 85 |[2] |
Table 2: Influence of Silicotungstic Acid Catalyst Loading on Yield (Reaction: Benzil, Benzaldehyde, Ammonium Acetate in Ethanol at Reflux)
| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 2.5 | 90 | 63 | [2] |
| 2 | 5.0 | 75 | 85 | [2] |
| 3 | 7.5 | 60 | 94 | [2] |
| 4 | 10.0 | 60 | 94 |[2] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted, Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is adapted from microwave-assisted methods that have proven effective for improving yields and reducing reaction times.[2][11]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1.0 mmol), the desired aldehyde (1.0 mmol), and an excess of ammonium acetate (e.g., 2.0-3.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 110-130 °C) for a predetermined time (e.g., 10-30 minutes). Monitor the pressure inside the vessel.
-
Work-up: After the reaction is complete (as determined by TLC), allow the vessel to cool to room temperature.
-
Isolation: Add water to the reaction mixture and stir. Collect the resulting solid precipitate by filtration.
-
Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure trisubstituted imidazole product.
Protocol 2: Purification of an Imidazole Derivative via Acid-Base Extraction
This protocol is useful for removing basic impurities, such as unreacted imidazole catalysts, from a reaction mixture containing a neutral product.[12][13]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl) and shake vigorously. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the protonated, water-soluble basic impurities.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
A step-by-step workflow for troubleshooting low yields in imidazole synthesis.
Diagram 2: Logic for Selecting a Purification Strategy
A decision-making flowchart for choosing an appropriate purification method.
Diagram 3: Simplified Radziszewski Reaction Components
Key components and influencing factors in the Radziszewski imidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nano-ntp.com [nano-ntp.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Imidazole synthesis [organic-chemistry.org]
- 11. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and utilizing 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride while preventing its hydrolysis. The following information is curated to address common challenges and questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
A1: this compound is a heterocyclic organic compound widely used as an intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug phentolamine.[1] Its structure contains an imidazoline ring and a reactive chloromethyl group. The compound is susceptible to hydrolysis, particularly in the presence of moisture, due to the electrophilic nature of the carbon atom in the chloromethyl group and the potential for ring opening of the imidazoline structure, especially under neutral to alkaline conditions.
Q2: What are the primary degradation products of this compound due to hydrolysis?
A2: The hydrolysis of this compound can lead to the formation of 2-(hydroxymethyl)-4,5-dihydro-1H-imidazole hydrochloride where the chlorine atom is replaced by a hydroxyl group. Under certain conditions, further degradation can lead to the opening of the imidazoline ring, forming N-(2-aminoethyl)-2-chloroacetamide or other related amide derivatives.
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize hydrolysis and ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.
Q4: Can I prepare aqueous stock solutions of this compound? If so, what precautions should I take?
A4: Preparing aqueous stock solutions is not recommended due to the high susceptibility of the compound to hydrolysis in water. If an aqueous solution is absolutely necessary for your experiment, it should be prepared fresh immediately before use in a cooled, slightly acidic buffer. The stability in aqueous solutions is very limited.
Q5: What are the recommended solvents for preparing stock solutions and for conducting reactions?
A5: Anhydrous aprotic solvents are recommended for preparing stock solutions and for conducting reactions to prevent hydrolysis. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and dichloromethane (DCM).[1] Always use freshly dried solvents to minimize water content.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during your experiments with this compound.
// Low Yield Path check_reagent [label="1. Check Reagent Quality:\n- Is the starting material pure?\n- Has it been stored properly?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conditions [label="2. Verify Reaction Conditions:\n- Are solvents anhydrous?\n- Is the reaction under inert atmosphere?\n- Is the temperature appropriate?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_hydrolysis [label="3. Suspect Hydrolysis:\n- Was the compound exposed to moisture?\n- Were aqueous solutions used?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_low_yield [label="Solution:\n- Use fresh, properly stored reagent.\n- Use anhydrous solvents and inert atmosphere.\n- Avoid water and protic solvents.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Unexpected Product Path analyze_side_product [label="1. Analyze Byproducts:\n- Use LC-MS or NMR to identify\n unexpected peaks/signals.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis_product [label="2. Compare with Expected\n Hydrolysis Products:\n- Does the mass correspond to the\n hydroxymethyl derivative or an amide?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_unexpected_product [label="Solution:\n- Implement stricter anhydrous conditions.\n- Purify starting materials.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Poor Reproducibility Path review_protocol [label="1. Review Protocol Consistency:\n- Are all steps performed identically each time?\n- Is the quality of reagents and solvents consistent?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_environment [label="2. Assess Environmental Factors:\n- Is there variability in ambient humidity?\n- Is the time between reagent preparation\n and use consistent?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_reproducibility [label="Solution:\n- Standardize the entire experimental workflow.\n- Control for environmental moisture.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> low_yield [label="Yes"]; start -> unexpected_product [label="No, but..."]; unexpected_product -> reproducibility [label="No, but..."];
low_yield -> check_reagent [label="Yes"]; check_reagent -> check_conditions; check_conditions -> check_hydrolysis; check_hydrolysis -> solution_low_yield;
unexpected_product -> analyze_side_product [label="Yes"]; analyze_side_product -> hydrolysis_product; hydrolysis_product -> solution_unexpected_product;
reproducibility -> review_protocol [label="Yes"]; review_protocol -> check_environment; check_environment -> solution_reproducibility; } } Caption: Troubleshooting workflow for experiments involving this compound.
Data on Stability and Handling
The following table summarizes key data and recommendations for preventing the hydrolysis of this compound.
| Parameter | Condition | Recommendation/Observation | Stability |
| Storage (Solid) | Cool, dry, dark place | Store under inert gas (Argon or Nitrogen). | High |
| Refrigerated (2-8°C) | Recommended for long-term storage. | Very High | |
| Frozen (≤ -20°C) | Optimal for long-term archival. | Very High | |
| Solvent (for stock solution) | Anhydrous DMSO, DMF, ACN | Prepare fresh and use under inert atmosphere. | Moderate |
| Protic Solvents (e.g., alcohols) | Not recommended due to reactivity. | Low | |
| Aqueous Buffers | Not recommended; if essential, use immediately. | Very Low | |
| pH (in aqueous media) | Acidic (pH < 5) | Hydrolysis is slowed but still occurs. | Low |
| Neutral to Alkaline (pH ≥ 7) | Rapid hydrolysis and ring opening. | Very Low | |
| Temperature (in solution) | Elevated Temperature | Significantly accelerates hydrolysis. | Very Low |
| Room Temperature | Gradual hydrolysis in the presence of moisture. | Low to Moderate | |
| Low Temperature (0-4°C) | Slows the rate of hydrolysis. | Moderate |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Anhydrous Solvent
Objective: To prepare a stock solution of this compound with minimal risk of hydrolysis.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware (oven or flame-dried)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
Weigh the desired amount of this compound in a dry vial under a blanket of inert gas.
-
Using a dry syringe, add the required volume of anhydrous solvent to the vial.
-
Seal the vial with a septum cap and stir the mixture until the solid is completely dissolved.
-
Store the stock solution under an inert atmosphere at -20°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
Protocol 2: General Procedure for a Reaction using this compound
Objective: To set up a chemical reaction involving this compound while minimizing hydrolysis.
Materials:
-
Stock solution of this compound in anhydrous solvent
-
Other reactants and anhydrous reaction solvent
-
Dry reaction flask and condenser
-
Inert gas supply
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., oil bath)
Procedure:
-
Set up the reaction apparatus (flask, condenser, etc.) and flame-dry it under a vacuum, then backfill with an inert gas.
-
Add the other reactants and the anhydrous reaction solvent to the reaction flask under a positive pressure of inert gas.
-
If the reaction requires a base, use a non-nucleophilic, anhydrous base.
-
Bring the reaction mixture to the desired temperature.
-
Using a dry syringe, slowly add the stock solution of this compound to the reaction mixture.
-
Maintain the inert atmosphere and the reaction temperature for the required duration.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, work up the reaction using anhydrous techniques as much as possible until the reactive intermediate is consumed.
Visualization of Hydrolysis Pathway
The following diagram illustrates the potential hydrolysis pathway of this compound.
References
minimizing impurities in the synthesis of Phentolamine Mesilate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Phentolamine Mesilate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Phentolamine Mesilate?
A1: The synthesis of Phentolamine Mesilate typically involves a three-step process:
-
Condensation: 3-hydroxy-4-methyldiphenylamine is condensed with chloromethylimidazoline hydrochloride to form phentolamine hydrochloride. Toluene is often used as a solvent for this step to minimize the formation of impurities that can occur at higher temperatures with solvents like xylene.[1]
-
Alkalization (Neutralization): The resulting phentolamine hydrochloride is neutralized with a base to yield phentolamine free base. This step is critical for removing acidic impurities. Common bases include sodium hydroxide, sodium carbonate, or diluted ammonia water.[1][2]
-
Salt Formation (Salification): The purified phentolamine free base is then reacted with methanesulfonic acid in a suitable solvent, such as isopropanol or ethanol, to form Phentolamine Mesilate.[1][2][3]
Q2: What are the most common impurities encountered during the synthesis of Phentolamine Mesilate?
A2: Several process-related and degradation impurities can arise. Some of the commonly identified impurities include:
-
Phentolamine Mesilate - Impurity A: N-(2-Aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide
-
Phentolamine Mesilate - Impurity B: 2-Chloromethyl-4,5-dihydro-1H-imidazole Hydrochloride (a starting material)
-
Phentolamine Mesilate - Impurity C: 3-[(4-Methylphenyl)amino]phenol (a starting material)
-
N-Nitroso Phentolamine: A potential genotoxic impurity formed by the reaction of phentolamine with nitrosating agents.[4]
-
Sulfonate Esters: Potential genotoxic impurities that can form from methanesulfonic acid.[5]
Q3: What analytical techniques are recommended for monitoring impurities in Phentolamine Mesilate synthesis?
A3: A combination of chromatographic techniques is essential for effective impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for quantifying the purity of Phentolamine Mesilate and detecting non-volatile organic impurities.[6] The United States Pharmacopeia (USP) provides a standardized HPLC method.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for identifying and quantifying trace-level impurities, including potential genotoxic impurities like sulfonate esters.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile organic compounds, which may be present as residual solvents from the synthesis process.[8]
Troubleshooting Guides
Issue 1: High Levels of Unreacted Starting Materials (Impurity B and C)
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete condensation reaction. | Increase reaction time or temperature (within optimal range to avoid side reactions). Ensure efficient stirring. | Increased conversion of starting materials to phentolamine hydrochloride. |
| Incorrect stoichiometry of reactants. | Carefully verify the molar ratios of 3-hydroxy-4-methyldiphenylamine and chloromethylimidazoline hydrochloride. | Optimized reactant balance leading to higher product yield and less unreacted starting material. |
| Inefficient purification of phentolamine free base. | During the alkalization step, ensure complete precipitation of the free base. Wash the precipitate thoroughly to remove water-soluble starting materials. | Reduced levels of starting materials in the final product. |
Issue 2: Presence of Phentolamine Mesilate - Impurity A
-
Formation Pathway: Impurity A is likely formed from a side reaction involving the imidazoline ring opening. This can be promoted by the presence of nucleophiles and non-optimal pH conditions.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Sub-optimal pH during alkalization or salification. | Maintain strict pH control during the neutralization and salt formation steps. For neutralization, a pH of around 8-9.5 is suggested, while for salification, a pH of 5-6 is recommended.[1][2][9] | Minimized side reactions, leading to a reduction in Impurity A formation. |
| Presence of reactive nucleophiles. | Ensure all reagents and solvents are of high purity and free from contaminating nucleophiles. | A cleaner reaction profile with fewer side products. |
Issue 3: Detection of N-Nitroso Phentolamine
-
Formation Pathway: N-nitrosamines are formed from the reaction of secondary or tertiary amines (like phentolamine) with nitrosating agents (e.g., nitrites) under acidic conditions.[10][11]
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Contamination with nitrosating agents. | Source high-purity reagents and solvents that are certified to be low in nitrites and other nitrosating agents. Avoid using water sources that may contain nitrites. | Elimination of the necessary precursors for N-nitroso phentolamine formation. |
| Acidic conditions promoting nitrosation. | While the salification step is acidic, minimizing the reaction time at elevated temperatures can help. Ensure rapid crystallization and isolation of the product. | Reduced opportunity for the nitrosation reaction to occur. |
Experimental Protocols
Synthesis of Phentolamine Free Base (Adapted from Patent CN103408495A)
-
Dissolution: In a 4000 mL beaker, add 2500 mL of distilled water and heat to 65°C.
-
Addition of Phentolamine HCl: While stirring, add 50g of phentolamine hydrochloride to the beaker.
-
First Neutralization & Filtration: After complete dissolution, add 25g of silica gel H. Adjust the pH to 7.5 with diluted ammonia water. Filter the mixture to obtain the filtrate.
-
Second Neutralization & Filtration: To the filtrate, add 20g of silica gel H and adjust the pH to 8 with diluted ammonia water. Filter to collect the filtrate.
-
Third Neutralization & Filtration: To the second filtrate, add another portion of silica gel H and adjust the pH to 8.5 with diluted ammonia water. Filter to obtain the final filtrate.
-
Crystallization: Cool the final filtrate to below 30°C. Under continuous stirring, slowly add diluted ammonia water until crystallization is complete.
-
Isolation and Washing: After 1 hour, filter the crystals. Wash the crystals with distilled water until the filtrate is neutral and free of chlorides. Then, wash the crystals with dehydrated alcohol 2-3 times until the alcohol effluent is colorless.
-
Drying: Dry the purified phentolamine free base at 80°C for 6 hours. The expected purity is greater than 99%.[2]
Salification to Phentolamine Mesilate (Adapted from Patent CN103408495A)
-
Dissolution: In a 400 mL beaker, dissolve 24g of phentolamine free base in 240 mL of absolute ethanol with stirring.
-
pH Adjustment: Slowly add a solution of methanesulfonic acid in ethanol dropwise while stirring until the pH reaches approximately 7. Then, carefully adjust the pH to 5-6 using a precise pH indicator.
-
Filtration and Concentration: Filter the solution twice. Transfer the filtrate to a 500 mL three-necked flask and concentrate the ethanol to about one-third of the original volume by vacuum distillation in a water bath (temperature below 55°C).
-
Crystallization: Once the solution becomes a thick syrup, stop the distillation. Add an equal volume of ethyl acetate (approximately 95 mL). Scrape the walls of the flask to induce crystallization.
-
Precipitation: Refrigerate the flask at 10-15°C for 6 hours, protected from light, to allow for complete precipitation.
-
Isolation and Drying: Filter the crystals and wash them 2-3 times with ethyl acetate. Dry the final product at 80°C for 6 hours to obtain Phentolamine Mesilate. The expected purity is greater than 99%.[3]
Visualizations
Experimental Workflow for Phentolamine Mesilate Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of Phentolamine Mesilate.
Alpha-Adrenergic Signaling Pathway Antagonized by Phentolamine
Caption: Phentolamine acts as a non-selective antagonist at both alpha-1 and alpha-2 adrenergic receptors.
References
- 1. CN101463009A - Method for synthesizing phentolamine mesylate - Google Patents [patents.google.com]
- 2. CN103408495A - Synthesis process of phentolamine mesilate - Google Patents [patents.google.com]
- 3. Phentolamine mesilate synthesis - chemicalbook [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid analysis of phentolamine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. Genotoxics/Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 9. Synthesis process of phentolamine mesilate (2013) | Wu Xiaodi [scispace.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
Technical Support Center: Addressing Solubility Challenges with 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl?
A1: 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is a hydrochloride salt of an imidazoline derivative. As a salt, it is expected to have better solubility in aqueous solutions compared to its free base form. Imidazole-containing compounds are generally polar and tend to be soluble in polar solvents. The solubility of this compound is also pH-dependent, with increased solubility in acidic conditions due to the protonation of the imidazole ring.
Q2: In which common laboratory solvents is 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl soluble?
A2: While specific quantitative solubility data for this exact compound is limited in publicly available literature, based on the properties of similar imidazole hydrochloride compounds, a general solubility profile can be inferred. It is advisable to perform small-scale solubility tests to determine the optimal solvent for your specific experimental needs.
Q3: How does pH affect the solubility of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl in aqueous solutions?
A3: The solubility of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl in aqueous media is significantly influenced by pH. The imidazole ring has a pKa that allows it to be protonated in acidic environments. This protonation leads to the formation of a more polar, charged species, which enhances its solubility in polar solvents like water. Conversely, in neutral or basic solutions, the compound may be less soluble as it exists in its less polar, free base form.
Troubleshooting Guide for Solubility Issues
Problem: The compound is not dissolving in my chosen solvent.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | Based on the polar nature of the hydrochloride salt, polar solvents are recommended. If you are using a non-polar solvent, switch to a polar alternative. For aqueous solutions, ensure the pH is acidic (e.g., pH < 6). |
| Concentration Too High | The desired concentration may exceed the solubility limit of the compound in that specific solvent. Try preparing a more dilute solution. |
| Low Temperature | Solubility of solids generally increases with temperature. Gently warm the solution (e.g., to 37-50°C) to aid dissolution. Be cautious and ensure the compound is stable at elevated temperatures. |
| Insufficient Mixing | Ensure the solution is being adequately mixed. Use a vortex mixer or sonicator to facilitate the dissolution process. |
| Compound Purity | Impurities in the compound can affect its solubility. Ensure you are using a high-purity grade of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl. |
Problem: The compound precipitates out of solution after initial dissolution.
| Potential Cause | Suggested Solution |
| Change in Temperature | If the solution was heated to dissolve the compound, it might precipitate upon cooling to room temperature. Try to maintain the working temperature or prepare a fresh solution before use. |
| Change in pH | If the pH of the solution changes (e.g., upon addition to a neutral cell culture medium), the compound may precipitate. Consider preparing a concentrated stock in a compatible solvent (like DMSO) and then diluting it into the final aqueous medium to minimize precipitation. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system. |
| Salt Concentration | High concentrations of other salts in the buffer can sometimes decrease the solubility of the compound due to the common ion effect. If possible, try using a buffer with a lower salt concentration. |
Quantitative Solubility Data
| Solvent | Estimated Solubility |
| Water | ~500 mg/mL (for Imidazole HCl) |
| Methanol | ~50 mg/mL (for Imidazole HCl) |
| Ethanol | Soluble |
| DMSO | Likely soluble, often used for stock solutions |
| Phosphate-Buffered Saline (PBS) | Solubility is pH-dependent |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl in Dimethyl Sulfoxide (DMSO).
Materials:
-
2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl (Molecular Weight: 155.03 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1.55 mg of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for assessing cell viability.
Caption: Hypothetical signaling pathway modulation.
Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on catalyst selection for the efficient synthesis of imidazole compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome common challenges in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of imidazole compounds, offering potential causes and solutions in a direct question-and-answer format.
Question 1: I am experiencing a very low yield in my Debus-Radziszewski imidazole synthesis. What are the common reasons for this, and how can I improve it?
Answer:
Low yields in the Debus-Radziszewski synthesis are a frequent challenge. The primary causes often revolve around suboptimal reaction conditions and the formation of side products. Here are key areas to investigate for yield improvement:
-
Catalyst Choice: The traditional uncatalyzed reaction is often inefficient. Employing a catalyst is highly recommended to improve yields. Both acid and base catalysts have proven effective. For instance, solid acid catalysts like silica-supported sulfonic acid can lead to excellent yields. Alternatively, amine bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to significantly enhance yields compared to other bases like triethylamine.[1]
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While some reactions are initiated at room temperature, gentle heating is often necessary. However, excessive heat can encourage the formation of unwanted byproducts.[2]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. While alcohols are commonly used, solvent-free conditions, particularly when coupled with microwave irradiation, can lead to higher yields and shorter reaction times.[1][3] Green solvents like glycerol have also been used with good results.[4]
-
Ammonia Concentration: The formation of oxazole byproducts is a common side reaction. This can often be suppressed by using a large excess of ammonia, which favors the formation of the diimine intermediate necessary for imidazole synthesis.[2]
-
-
Reagent Purity: Ensure the purity of your starting materials, especially the aldehyde and dicarbonyl compounds, as impurities can lead to undesired side reactions.[2]
Question 2: My catalyst seems to be deactivating quickly. What are the potential causes and how can I prevent this?
Answer:
Catalyst deactivation can significantly hinder the efficiency of your imidazole synthesis. The primary causes of deactivation are poisoning, coking (fouling), and thermal degradation.
-
Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen, and phosphorus compounds.
-
Coking/Fouling: This involves the deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface, which blocks the active sites.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate into larger ones, reducing the active surface area.
Question 3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
Answer:
Improving selectivity towards the desired imidazole product often involves fine-tuning the reaction parameters:
-
Catalyst Selection: The nature of the catalyst itself plays a crucial role in directing the reaction pathway. Screening different types of catalysts (e.g., Lewis acids vs. Brønsted acids) can help identify one that favors the desired product.
-
Order of Reagent Addition: In some cases, the order in which you add the reagents can influence the reaction outcome. For instance, adding the aldehyde slowly to a mixture of the dicarbonyl compound and ammonia can sometimes reduce the formation of side products by ensuring the aldehyde reacts with the pre-formed diimine intermediate.[2]
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the selectivity. Experimenting with a range of solvents from polar aprotic (like DMF or DMSO) to nonpolar (like toluene) can help optimize selectivity.[9]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for imidazole synthesis?
A1: A wide variety of catalysts can be employed, broadly categorized as:
-
Homogeneous Catalysts: These include Lewis acids (e.g., ZnCl₂, CuI, Cu(phen)Cl₂) and Brønsted acids (e.g., lactic acid, p-toluenesulfonic acid).[1][10][11][12]
-
Heterogeneous Catalysts: These are solid catalysts that are easily separable from the reaction mixture. Examples include solid acids (e.g., silica-supported sulfonic acid, zeolites), metal oxides (e.g., Co₃O₄ nanoparticles), and metal-organic frameworks (MOFs).[1][13]
-
Metal-Free Catalysts: Organic bases like DABCO and ionic liquids can also effectively catalyze imidazole synthesis.[1]
Q2: Is it possible to perform imidazole synthesis under solvent-free conditions?
A2: Yes, solvent-free, or "neat," reactions are a common and often preferred method, especially when combined with microwave irradiation. This approach is environmentally friendly, can lead to shorter reaction times, and simplifies the work-up procedure.[1][3]
Q3: How can I choose the best catalyst for my specific imidazole derivative?
A3: The optimal catalyst often depends on the specific substrates and the desired substitution pattern of the imidazole. For highly substituted imidazoles, multicomponent reactions are common, and a variety of catalysts have been shown to be effective. It is often necessary to screen a small number of catalysts and reaction conditions to find the most efficient system for your particular target molecule. The comparative data tables below can serve as a starting point for your selection.
Q4: Can the catalyst be reused?
A4: One of the significant advantages of heterogeneous catalysts is their potential for reuse. Many solid-supported catalysts, nanoparticles, and MOFs can be recovered by simple filtration after the reaction, washed, dried, and reused for several cycles with minimal loss of activity.[12][14][15]
Data Presentation: Comparative Analysis of Catalyst Performance
The following tables summarize the performance of various catalytic systems for the synthesis of substituted imidazoles, providing key data for comparison.
Table 1: Performance of Various Catalysts in the Synthesis of 2,4,5-Trisubstituted Imidazoles
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Reusability (Cycles) | Solvent |
| CuI | 15 mol% | Reflux | 20 min | 95 | Not Reported | Butanol |
| CuCl₂·2H₂O | 10 mol% | Microwave (300W) | 12 min | 92 | Not Reported | Solvent-free |
| Co₃O₄ Nanoparticles | - | Ultrasonic Irradiation | - | High | 5 | - |
| MIL-101(Cr) | 5 mg | 120 | 10 min | 95 | 5 | Solvent-free |
| Fe₃O₄ Nanoparticles | 15 mol% | 50 | 5 h | High | Yes | Solvent-free |
| ZSM-11 Zeolite | - | - | 48 h | Excellent | 5 | Solvent-free |
| Lactic Acid | 1 mL | 160 | - | 92 | Not Reported | - |
| Silicotungstic Acid | 7.5 mol% | Reflux | - | 94 | Not Reported | Ethanol |
| DABCO | - | 60-65 | 12 h | 92 | Not Reported | t-Butanol |
Data compiled from multiple sources.[1][13]
Table 2: Effect of Solvent on the Yield of 2,4,5-Triphenyl-1H-imidazole
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol-Water (1:1) | Reflux | - | 90 |
| Ethanol | Reflux | 5 | Low |
| Methanol | Reflux | 5 | Low |
| Glycerol | 90 | - | Good |
| DMSO | 140 | 1.5 | 75 |
| DMF | 140 | - | 65 |
| Toluene | 110 | - | 67 |
| Water | Reflux | 1.5 | 10 |
| Solvent-free | - | - | 64 |
Data compiled from multiple sources.[4][9][11]
Experimental Protocols: Detailed Methodologies
Here, we provide detailed experimental protocols for two representative catalytic systems for the synthesis of substituted imidazoles.
Protocol 1: Copper(I) Iodide (CuI) Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol describes an efficient synthesis using a copper-based catalyst.[11]
-
Materials:
-
Aldehyde (1.0 mmol)
-
Benzoin (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Copper(I) iodide (CuI) (15 mol%)
-
Butanol (7 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, benzoin, ammonium acetate, and CuI in butanol.
-
Reflux the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times are in the range of 20-30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2,4,5-trisubstituted imidazole.
-
Protocol 2: Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles using a Heterogeneous Catalyst (Silica-Supported Sulfonic Acid)
This protocol outlines a method using a reusable solid acid catalyst.
-
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium acetate (2 mmol)
-
Silica-supported sulfonic acid (e.g., SBA-Pr-SO₃H) (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound, aldehyde, ammonium acetate, and the silica-supported sulfonic acid catalyst.
-
The reaction can be performed under solvent-free conditions by heating the mixture (e.g., at 80-100 °C) or in a solvent like ethanol under reflux.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure. If the reaction was solvent-free, add a solvent like ethyl acetate to dissolve the product.
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.
-
Isolate the product from the filtrate by evaporation of the solvent and subsequent purification by recrystallization or column chromatography.
-
Mandatory Visualizations
Below are diagrams illustrating key workflows and logical relationships in catalyst selection for imidazole synthesis.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. nano-ntp.com [nano-ntp.com]
- 10. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 12. Imidazole synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 15. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(Chloromethyl)-4,5-dihydro-1H-imidazole HCl in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, particularly α-adrenergic receptor ligands. Its performance will be compared with alternative reagents and synthetic strategies, supported by experimental data to inform reagent selection and process development.
Introduction to 2-(Chloromethyl)-4,5-dihydro-1H-imidazole HCl
2-(Chloromethyl)-4,5-dihydro-1H-imidazole HCl is a reactive heterocyclic compound widely utilized as a building block in organic synthesis. Its utility stems from the presence of a reactive chloromethyl group attached to the dihydroimidazole ring. This functional group is susceptible to nucleophilic substitution, allowing for the facile introduction of the 2-imidazoline moiety into a target molecule. This structural motif is central to the pharmacological activity of several important drugs, including the α-adrenergic antagonist phentolamine and various α-adrenergic agonist nasal decongestants.
Performance in the Synthesis of Phentolamine
A primary application of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is in the synthesis of phentolamine, a reversible non-selective α-adrenergic antagonist. The key step in this synthesis involves the N-alkylation of N-(3-hydroxyphenyl)-4-methylaniline with 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl.
Comparative Synthesis of Phentolamine
| Reagent/Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl | Toluene | 110 | 15 | 70.17 (as HCl salt) | [1] |
| Alternative Mentioned | Xylene | Higher than Toluene | Not Specified | Not Specified | [1] |
Note: The yield for the toluene-based synthesis is for the resulting phentolamine hydrochloride. A subsequent neutralization step to obtain the phentolamine free base has been reported with a yield of 85.56%[2].
The use of toluene as a solvent is advantageous over xylene due to its lower boiling point and reduced toxicity, which can simplify the workup procedure and improve the safety profile of the process[1].
Experimental Protocol: Synthesis of Phentolamine Hydrochloride
This protocol is adapted from the procedure described in patent CN101463009A[1].
Materials:
-
N-(3-hydroxyphenyl)-4-methylaniline
-
2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl
-
Toluene
-
Purified water
-
Ethyl acetate
-
Acetone
Procedure:
-
To a reaction flask, add 8g (0.04 mol) of N-(3-hydroxyphenyl)-4-methylaniline, 9.2g (0.06 mol) of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl, and 200 mL of toluene.
-
Heat the mixture to reflux at 110°C for 15 hours, with continuous water removal.
-
Cool the reaction mixture to 100°C and add 80 mL of purified water and 80 mL of ethyl acetate.
-
Heat to reflux for 10 minutes, then cool and separate the layers.
-
Cool the aqueous layer to 0-5°C to induce crystallization.
-
Allow crystallization to proceed for 48 hours.
-
Filter the solid product and wash with ethyl acetate and acetone.
-
The resulting solid is phentolamine hydrochloride.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Chloromethyl-imidazoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantitative and qualitative analysis of 2-chloromethyl-imidazoline hydrochloride. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines a framework for the validation of suitable analytical techniques based on international guidelines and data from analogous imidazole-containing compounds. The information herein is intended to assist researchers and drug development professionals in establishing robust and reliable analytical procedures.
Comparison of Potential Analytical Methods
The selection of an appropriate analytical method depends on the intended purpose of the analysis, such as purity assessment, quantitative assay, or identification. The following table compares several common analytical techniques that could be employed for the analysis of 2-chloromethyl-imidazoline hydrochloride.
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1][2][3][4] | Higher cost of instrumentation and solvents compared to some other methods.[1] | Purity determination, assay for potency, stability testing, and impurity profiling. |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase. | Excellent for the analysis of volatile impurities; high separation efficiency.[1][5] | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes.[6] | Analysis of volatile residual solvents and impurities. |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte. | Simple, rapid, and cost-effective; widely available instrumentation. | Lower specificity compared to chromatographic methods; susceptible to interference from other absorbing compounds. | Preliminary quantification, content uniformity, and dissolution testing. |
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.
A typical workflow for analytical method validation.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method (Proposed)
This proposed method is based on common practices for the analysis of related imidazole compounds and would require optimization and validation.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of 2-chloromethyl-imidazoline hydrochloride (e.g., 220 nm).[5]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 2-chloromethyl-imidazoline hydrochloride reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the linear range of the method.
Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference from excipients or degradation products occurs at the retention time of the analyte. Peak purity can be assessed using a DAD.[3][4]
-
Linearity: Prepare a series of at least five concentrations of the reference standard and inject them. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.
Gas Chromatography (GC) Method for Volatile Impurities (Proposed)
This method is suitable for the determination of residual solvents or other volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Capillary column suitable for polar and volatile compounds (e.g., DB-624 or equivalent).
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen.[5]
-
Injector and Detector Temperature: Typically 250°C and 280°C, respectively.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute all components.
-
Split Ratio: To be optimized based on the concentration of the analytes.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the expected volatile impurities in a suitable solvent (e.g., dimethyl sulfoxide). Prepare working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh the sample into a headspace vial and add the diluent.
Validation Parameters: The validation parameters are similar to those for HPLC, with a focus on demonstrating the method's ability to accurately and precisely quantify volatile impurities at the required levels.
UV-Vis Spectrophotometry (Proposed)
A simple and rapid method for assay determination.
Instrumentation:
-
UV-Vis Spectrophotometer.
Methodology:
-
Solvent: Select a solvent in which the analyte is stable and has good solubility (e.g., 0.1 M HCl, methanol, or water).
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of 2-chloromethyl-imidazoline hydrochloride over a range of wavelengths (e.g., 200-400 nm) to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance. Calculate the concentration using the calibration curve.
Validation Parameters:
-
Specificity: While inherently lower than chromatographic methods, specificity can be assessed by analyzing a placebo and observing any significant absorbance at the analytical wavelength.
-
Linearity, Accuracy, and Precision: These are determined similarly to the HPLC method, with absorbance values used instead of peak areas.
Logical Relationship of Method Selection
The choice of analytical method is guided by the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Decision tree for selecting an analytical method.
References
A Multi-Technique Spectroscopic Workflow for the Structural Elucidation of Synthesized C4H8Cl2N2 Isomers
This guide provides a comprehensive, in-depth comparison of core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the unambiguous structural confirmation of synthesized small molecules. We move beyond a simple recitation of data to explain the strategic rationale behind the workflow, ensuring a self-validating process from initial molecular weight confirmation to the final, detailed structural map. For the purpose of this guide, we will use a specific, plausible isomer of C4H8Cl2N2, (2R,3S)-1,4-dichloro-2,3-diaminobutane (the meso isomer), as a practical case study.
The Strategic Workflow: From Formula to Final Structure
A Comparative Guide to the Efficacy of Chloromethylating Agents
For researchers, scientists, and drug development professionals, the introduction of a chloromethyl group onto a molecule is a critical step in the synthesis of many therapeutic agents and complex organic structures.[1] This functional group serves as a versatile handle for further chemical modifications. The choice of chloromethylating agent is paramount, as it directly influences reaction efficiency, yield, and safety. This guide provides an objective comparison of common chloromethylating agents, supported by experimental data and detailed protocols.
Performance Comparison of Chloromethylating Agents
The efficacy of a chloromethylating agent is highly dependent on the substrate, reaction conditions, and the desired outcome. The following table summarizes the performance of different agents in the chloromethylation of various aromatic compounds.
| Chloromethylating Agent/System | Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Paraformaldehyde / HCl | Benzene | ZnCl₂ | - | 60 | 0.33 | 79 | [2] |
| Paraformaldehyde / HCl | Naphthalene | H₃PO₄ | Acetic Acid | 85 | 6 | 74-77 | [3][4] |
| Paraformaldehyde / HCl | Anisole | Acetic Acid | - | 15-20 | 5 | ~85 (ortho + para) | [5] |
| Paraformaldehyde / HCl | Toluene | ZnCl₂/H₂SO₄/PEG-800 | Water | 50 | 8 | 71 | [6] |
| Chloromethyl methyl ether (CMME) | 4-Methyluracil | - | Glacial Acetic Acid | Reflux | 7.5 | -* | [1] |
| Dimethoxymethane / Chlorosulfonic Acid | Benzene | ZnI₂ | CH₂Cl₂ | 5-10 | 0.5 | 76 | [7] |
| 1,3,5-Trioxane / HCl | Naphthalene | - | - | - | - | 63 | [8] |
*Yield not specified, but the product was bis-(4-methyl-2,6-dioxypyrimidyl-5)-methane, indicating a secondary reaction.
In-Depth Look at Common Chloromethylating Agents
Formaldehyde and Hydrogen Chloride (Blanc Chloromethylation)
The Blanc chloromethylation is a classic and widely used method for introducing a chloromethyl group onto aromatic rings.[9][10][11] It typically involves the reaction of an aromatic compound with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[9][10][11]
Advantages:
-
Cost-effective and readily available reagents.
-
Effective for a wide range of aromatic substrates.[12]
Disadvantages:
-
Can lead to the formation of diarylmethane byproducts, especially with activated aromatic systems.[13]
-
The reaction can produce small amounts of the highly carcinogenic bis(chloromethyl) ether (BCOME).[9][11][14]
-
May require harsh acidic conditions and high temperatures.[13]
Chloromethyl Methyl Ether (CMME)
Chloromethyl methyl ether (CMME) is a potent and highly reactive chloromethylating agent.[1] It can be used for the chloromethylation of a variety of substrates, including those that are deactivated.[9]
Advantages:
-
Higher reactivity compared to the formaldehyde/HCl system, often allowing for milder reaction conditions.[1]
-
Can be used for substrates that are sensitive to the harsh conditions of the Blanc reaction.
Disadvantages:
-
CMME is a known human carcinogen.[15]
-
Commercial grade CMME can contain 1-7% of the even more potent carcinogen, bis(chloromethyl) ether (BCOME).[16]
-
Requires stringent safety precautions for handling and use.[16]
Bis(chloromethyl) Ether (BCOME)
Bis(chloromethyl) ether is another highly reactive chloromethylating agent. However, due to its extreme carcinogenicity, its use is generally avoided in favor of safer alternatives.[9][11][14] It can be formed as a byproduct in reactions involving formaldehyde and hydrogen chloride.[9][11][14]
Reaction Mechanisms and Experimental Workflows
The chloromethylation of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism. In the Blanc reaction, the electrophile is generated in situ from formaldehyde and HCl with the aid of a Lewis acid catalyst.
Caption: Mechanism of Blanc Chloromethylation.
A general workflow for a typical chloromethylation experiment is outlined below.
Caption: General Experimental Workflow for Chloromethylation.
Experimental Protocols
Caution: Chloromethylating agents and their byproducts can be highly carcinogenic and corrosive. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Chloromethylation of Naphthalene (Blanc Reaction)[3][4]
-
Apparatus Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 256 g (2 moles) of naphthalene, 110 g of paraformaldehyde, 260 ml of glacial acetic acid, 165 ml of 85% phosphoric acid, and 428 g (362 ml, 4.2 moles) of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to 85°C with vigorous stirring for 6 hours.
-
Workup: Cool the mixture to 15-20°C and transfer it to a separatory funnel. Wash the crude product with two 1-liter portions of cold water, followed by 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water.
-
Drying and Purification: Add 200 ml of ether to the product and dry it over anhydrous potassium carbonate. Separate the aqueous layer and re-dry the ether solution.
-
Distillation: Remove the ether by distillation at atmospheric pressure. Distill the remaining residue under reduced pressure. Collect the fraction boiling at 128–133°/5 mm Hg. The expected yield of 1-chloromethylnaphthalene is 195–204 g (74–77%).
Chloromethylation of 4-Methyluracil using Chloromethyl Methyl Ether[1]
-
Reaction Setup: Dissolve 4-methyluracil (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add chloromethyl methyl ether (approximately 1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 7.5 hours. Evolution of hydrogen chloride gas may be observed.
-
Isolation: Cool the reaction mixture to room temperature.
-
Purification: Filter the precipitated solid product, which is bis-(4-methyl-2,6-dioxypyrimidyl-5)-methane. Wash the solid with a suitable solvent and dry.
Safety and Handling
The use of chloromethylating agents requires strict adherence to safety protocols due to the hazardous nature of the reagents and potential byproducts.[1]
-
Bis(chloromethyl) ether (BCOME): This is a potent human carcinogen that can be formed as a byproduct in chloromethylation reactions involving formaldehyde and HCl.[9][11][14]
-
Chloromethyl methyl ether (CMME): This is also a known human carcinogen.[15]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[17] Personal protective equipment, including chemically resistant gloves, safety goggles, and a lab coat, is mandatory.[17]
-
Disposal: All waste materials should be treated as hazardous and disposed of according to institutional and regulatory guidelines.
Conclusion
The choice of a chloromethylating agent is a critical decision in synthetic chemistry that balances reactivity, substrate scope, and safety. The traditional Blanc reaction using formaldehyde and HCl is a cost-effective and versatile method, but it is associated with the formation of carcinogenic byproducts and can require harsh conditions.[9][11][13][14] Chloromethyl methyl ether offers higher reactivity but poses a significant health risk due to its carcinogenicity.[1][15] Researchers must carefully evaluate these factors and implement stringent safety measures when performing chloromethylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 14. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 15. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
- 16. osha.gov [osha.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to LC-MS Analysis for Impurity Profiling of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the impurity profiling of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl. This compound is a key intermediate in the synthesis of various pharmaceuticals and is also known as Phentolamine EP Impurity B. Ensuring its purity is critical for the quality and safety of the final drug product. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows to aid in the selection of the most appropriate analytical strategy.
Introduction to Impurity Profiling
Impurity profiling is the identification, quantification, and characterization of impurities in pharmaceutical substances and products. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the reporting, identification, and qualification of impurities. For a substance like 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl, potential impurities can arise from the manufacturing process (synthesis-related impurities) or from degradation of the substance over time (degradation products).
Potential Impurities of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl:
Based on its synthesis, which typically involves the reaction of ethylenediamine with a derivative of chloroacetic acid, and its inherent chemical reactivity, potential impurities may include:
-
Starting materials and intermediates: Unreacted ethylenediamine, chloroacetic acid derivatives.
-
By-products: Dimerized or polymerized products.
-
Degradation products: Hydrolysis of the chloromethyl group to a hydroxymethyl group (2-(hydroxymethyl)-4,5-dihydro-1H-imidazole), and oxidation of the imidazole ring.
LC-MS for Impurity Profiling
LC-MS is a powerful and widely used technique for impurity profiling due to its high sensitivity, selectivity, and ability to handle a wide range of compounds. It combines the separation capabilities of liquid chromatography with the mass detection capabilities of mass spectrometry, allowing for the separation of impurities from the main component and their subsequent identification and quantification.
Experimental Protocol: Proposed Stability-Indicating LC-MS/MS Method
This proposed method is based on established protocols for the analysis of related imidazole derivatives and phentolamine, for which 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is a known impurity.
Sample Preparation:
-
Accurately weigh and dissolve the 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
For the analysis of forced degradation samples, the reaction mixture can be diluted to the same concentration.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography Conditions:
-
Instrument: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument
-
Data Acquisition: Full scan mode for impurity identification and Multiple Reaction Monitoring (MRM) mode for quantification of known impurities.
Comparison of Analytical Techniques
While LC-MS is a primary tool for impurity profiling, other techniques offer complementary or alternative approaches. The choice of technique depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the availability of instrumentation.
| Parameter | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, followed by mass-to-charge ratio detection. | Separation of volatile compounds based on boiling point, followed by mass detection. | Separation based on charge-to-size ratio in an electric field. | Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei. |
| LOD | 0.001 - 0.1 µg/mL | 0.01 - 1 µg/mL (with derivatization) | 0.1 - 5 µg/mL | ~0.1% (w/w) |
| LOQ | 0.005 - 0.5 µg/mL | 0.05 - 5 µg/mL (with derivatization) | 0.5 - 20 µg/mL | ~0.3% (w/w) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 | > 0.999 |
| Precision (%RSD) | < 5% | < 10% | < 10% | < 1% |
| Analysis Time | 15 - 30 min | 20 - 40 min | 10 - 25 min | 5 - 15 min per sample |
| Sample Throughput | High | Moderate | High | Moderate |
| Structural Info | High (fragmentation) | High (fragmentation) | Low | Very High (definitive structure) |
Note: The values presented in this table are typical and can vary depending on the specific instrument, method, and analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar and non-volatile compound like 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl, derivatization is necessary to increase its volatility and thermal stability.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: The sample is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the polar N-H groups to less polar N-Si(CH₃)₃ groups.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with a temperature gradient program.
-
MS Detection: Electron ionization (EI) is typically used, and the resulting mass spectra can be compared to spectral libraries for identification.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is well-suited for the analysis of charged and polar molecules. It offers high efficiency and requires very small sample volumes.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Buffer: A buffer solution at a specific pH (e.g., phosphate buffer at pH 2.5) is used as the electrolyte.
-
Capillary: A fused-silica capillary is used.
-
Separation: A high voltage is applied across the capillary, causing the charged analytes to migrate at different velocities based on their charge-to-size ratio.
-
Detection: UV detection is commonly used, but coupling to a mass spectrometer (CE-MS) can provide higher sensitivity and specificity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide both structural information and highly accurate quantitative results without the need for a reference standard of the impurity itself.
Experimental Protocol: ¹H-qNMR
-
Sample Preparation: A known amount of the sample and a certified internal standard are accurately weighed and dissolved in a deuterated solvent.
-
Data Acquisition: A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).
-
Quantification: The concentration of the impurity is determined by comparing the integral of a specific resonance of the impurity with the integral of a known resonance of the internal standard.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for LC-MS/MS analysis of impurities.
Caption: Alternative techniques for impurity profiling.
Caption: Summary of technique advantages and limitations.
Conclusion
The selection of an appropriate analytical technique for the impurity profiling of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is a critical decision in the drug development process.
-
LC-MS stands out as the most versatile and powerful technique for this purpose, offering a good balance of sensitivity, selectivity, and applicability to a wide range of potential impurities. Its ability to be coupled with tandem mass spectrometry provides invaluable structural information for the identification of unknown impurities.
-
GC-MS is a viable alternative, particularly for identifying volatile or semi-volatile impurities that may be present from the synthesis process. However, the need for derivatization for the parent compound and other polar impurities adds complexity to the workflow.
-
Capillary Electrophoresis offers excellent separation efficiency for polar and charged impurities and can be a valuable orthogonal technique to confirm the purity profile obtained by LC-MS.
-
qNMR serves as an indispensable tool for the absolute quantification of the main component and major impurities, and for the definitive structural elucidation of unknown impurities isolated by other techniques.
For a comprehensive impurity profiling strategy, a combination of these techniques is often employed. LC-MS is typically used for initial screening, method development, and routine quality control. When unknown impurities are detected, techniques like high-resolution mass spectrometry and NMR are used for structural elucidation. GC-MS and CE can be used as complementary techniques to ensure that no impurities are missed. This integrated approach ensures the development of a robust and reliable control strategy for 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
The Strategic Advantage of 2-(Chloromethyl)-4,5-dihydro-1H-imidazole HCl in Amine Alkylation for Pharmaceutical Synthesis
For researchers and professionals in drug development, the efficient and selective introduction of the 2-imidazolinylmethyl group is a critical step in the synthesis of a range of pharmacologically active molecules, notably α-adrenergic agonists and antagonists. Among the available reagents, 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride stands out as a highly effective and versatile building block. This guide provides a comparative analysis of its performance against alternative synthetic strategies, supported by experimental data, to inform reagent selection in specific reaction contexts.
The primary advantage of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl lies in the high reactivity of its chloromethyl group. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the facile attachment of the dihydroimidazole moiety to various nucleophiles, particularly secondary amines. This reactivity is central to its use as a key intermediate in the synthesis of pharmaceuticals like the antihypertensive agent phentolamine.
Comparative Analysis: Synthesis of Phentolamine
Phentolamine, a non-selective alpha-adrenergic antagonist, is synthesized by the N-alkylation of N-(3-hydroxyphenyl)-4-methylaniline. The use of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is a well-established and efficient method for this transformation.
Table 1: Comparison of Reagents for the Synthesis of Phentolamine
| Reagent/Method | Key Intermediate | Reaction Conditions | Yield | Reference |
| Method A: Direct Alkylation | 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl | Toluene, reflux | >80% | [1][2] |
| Method B: Alternative Imidazoline Formation | Nitrile precursor + Ethylenediamine/Trimethylaluminum | Multi-step process involving imidazoline ring formation followed by potential further modifications. | Varies | [3] |
As indicated in Table 1, the direct alkylation of the secondary amine precursor with 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl in a solvent such as toluene provides a high-yielding and straightforward route to phentolamine.[1][2] Alternative methods, such as those involving the initial formation of the imidazoline ring from a nitrile precursor, are also viable but may involve more steps and potentially lower overall yields depending on the specific substrate.[3]
Experimental Protocols
Method A: Synthesis of Phentolamine via Direct Alkylation
Materials:
-
N-(3-hydroxyphenyl)-4-methylaniline
-
This compound
-
Toluene
-
Sodium hydroxide solution or Sodium carbonate solution
-
Ethyl acetate
Procedure:
-
A mixture of N-(3-hydroxyphenyl)-4-methylaniline and this compound is refluxed in toluene.[1]
-
Upon completion of the condensation reaction, the resulting phentolamine hydrochloride is treated with an aqueous solution of sodium hydroxide or sodium carbonate to adjust the pH and precipitate the free base.[1]
-
The phentolamine free base is then isolated, which can be further purified and converted to the mesylate salt if desired.[1] A patent describing this process highlights a final yield of over 80% for the alkalization and salification steps.[1]
Reaction Workflow and Logical Relationships
The synthesis of phentolamine using 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl can be visualized as a direct and efficient pathway.
References
- 1. CN101463009A - Method for synthesizing phentolamine mesylate - Google Patents [patents.google.com]
- 2. Method for synthesizing phentolamine mesylate (2009) | Qingli Meng | 1 Citations [scispace.com]
- 3. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Results: A Guide to Utilizing Different Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In drug development, ensuring the validity and reproducibility of experimental findings is paramount. Cross-validation of results using multiple, distinct analytical techniques is a cornerstone of robust scientific research. This guide provides a framework for comparing and cross-validating experimental data obtained from different analytical methods, complete with supporting data, detailed protocols, and visual workflows to enhance understanding.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical technique is often a trade-off between sensitivity, throughput, and the nature of the analyte. Below is a summary of key performance characteristics for commonly used analytical techniques in the quantification of small molecules and proteins.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) | Western Blot |
| Analyte Type | Small Molecules, Peptides | Small Molecules, Peptides | Proteins, Peptides, Antibodies, Hormones | Proteins |
| Quantification | Quantitative | Quantitative | Quantitative | Semi-quantitative |
| Sensitivity | ng - µg/mL | pg - ng/mL | pg/mL - ng/mL | ng/mL |
| Precision (CV%) | < 5% | < 2% | < 10% | 15-20% |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% | 80-120% |
| Throughput | Medium | High | High | Low |
| Analysis Time per Sample | 15-30 min | 2-10 min | 2-4 hours | 4-24 hours |
| Cost per Sample |
|
| $ |
|
| Primary Application | Purity, concentration, and stability of small molecules | High-throughput screening, metabolomics | Quantification of soluble protein biomarkers | Confirmation of protein presence and size |
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducibility. Below are representative protocols for the aforementioned analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Small Molecule Quantification
-
Sample Preparation:
-
Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For biological samples, perform protein precipitation or liquid-liquid extraction to remove interfering substances.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength appropriate for the analyte.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification.[1][2][3][4][5]
-
Plate Coating:
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of a known concentration of the target protein to create a standard curve.
-
Add standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.[2]
-
-
Detection:
-
Wash the plate.
-
Add a detection antibody, which is also specific to the target protein and is typically biotinylated.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the target protein in the samples from the standard curve.
-
Mandatory Visualizations
Visual representations of complex biological and experimental processes are essential for clear communication.
Signaling Pathway: mTOR Signaling
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, making it a common target in drug development.[3][4][5][6][7]
A simplified diagram of the mTOR signaling pathway.
Experimental Workflow: Cross-Validation of a Kinase Inhibitor's Effect
This workflow illustrates the process of cross-validating the effect of a novel kinase inhibitor on a target protein and a downstream biomarker using two different analytical techniques.
References
A Comparative Guide to the Synthetic Routes of Ibuprofen: The Boots Process vs. The BHC Process
For Researchers, Scientists, and Drug Development Professionals
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a cornerstone of pain management and fever reduction. Its synthesis has evolved significantly since its initial patenting by the Boots Company in the 1960s. This guide provides a detailed comparison of the original Boots synthesis and the more modern, greener BHC (Boots-Hoechst-Celanese) process, offering a clear overview of their respective methodologies and performance metrics.[1][2]
Performance Comparison: A Greener Approach
The BHC process represents a significant advancement in green chemistry over the traditional Boots method.[3] It streamlines the synthesis from six to just three steps and substantially improves the atom economy, a key metric of efficiency in converting reactants into the final product.[1][3] The BHC process achieves an atom economy of approximately 77%, which can increase to 99% with the recovery of acetic acid, compared to the Boots process's 40%.[1][3][4] This superior efficiency drastically reduces chemical waste.[5][6] For instance, producing 30 million pounds of ibuprofen via the BHC method would prevent over 26 million pounds of waste annually compared to the Boots process.[4]
Data Presentation
The following table summarizes the key quantitative differences between the two synthetic routes:
| Metric | Boots Process | BHC Process (Green Synthesis) |
| Number of Steps | 6[1][3] | 3[1][3] |
| Atom Economy | ~40%[1][3][4] | ~77% (up to 99% with byproduct recovery)[1][3][6] |
| Overall Yield | Lower due to multi-step losses | Higher, with some reports around 77-80%[1] |
| Starting Material | Isobutylbenzene | Isobutylbenzene |
| Key Reagents | Acetic Anhydride, AlCl₃, Ethyl Chloroacetate[1][3] | Acetic Anhydride, HF, Raney Nickel, Pd catalyst[1][3] |
| Catalyst(s) | Aluminum Trichloride (AlCl₃) - Stoichiometric[1] | Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd) - Recoverable & Reusable[1][4] |
| Waste Products | Large amounts of aluminum trichloride hydrate and other inorganic salts.[1][7] | Acetic acid (recoverable and reusable).[1][8] |
| Environmental Impact | High (significant waste generation).[3][7] | Low (minimal waste, recyclable catalysts).[3][6][8] |
Synthetic Pathways
The two routes begin with the same starting material, isobutylbenzene, but diverge significantly. The Boots process involves stoichiometric reagents, leading to substantial waste, while the BHC process employs catalytic steps, allowing for the recovery and reuse of key reagents like anhydrous hydrogen fluoride, Raney nickel, and palladium catalysts.[1][4][8]
Experimental Protocols: Key Methodologies
Below are representative protocols for a key step in each synthetic pathway. These are illustrative and should be adapted based on specific laboratory conditions and safety protocols.
Protocol 1: Friedel-Crafts Acylation (Boots Process - Step 1)
This protocol describes the acylation of isobutylbenzene using aluminum trichloride.
-
Objective: To synthesize 4'-isobutylacetophenone from isobutylbenzene.
-
Materials:
-
Isobutylbenzene
-
Acetic anhydride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer.
-
-
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in dichloromethane.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride to the cooled suspension with continuous stirring.
-
Add isobutylbenzene dropwise via an addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer. Wash with water, then with sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4'-isobutylacetophenone.
-
Purify the product via vacuum distillation.
-
Protocol 2: Catalytic Carbonylation (BHC Process - Step 3)
This protocol outlines the conversion of the alcohol intermediate to Ibuprofen using a palladium catalyst.
-
Objective: To synthesize Ibuprofen by carbonylating 1-(4-isobutylphenyl)ethanol.
-
Materials:
-
1-(4-isobutylphenyl)ethanol (from Step 2 of BHC process)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Carbon monoxide (CO) gas
-
Hydrochloric acid
-
Methanol (as solvent)
-
High-pressure reactor (autoclave).
-
-
Procedure:
-
Charge the high-pressure reactor with 1-(4-isobutylphenyl)ethanol, the palladium catalyst, and methanol.
-
Seal the reactor and purge several times with nitrogen, followed by purging with carbon monoxide.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 500-1000 psi).
-
Heat the reactor to the target temperature (e.g., 130 °C) with vigorous stirring.
-
Maintain these conditions for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reactor to room temperature and carefully vent the excess CO in a fume hood.
-
Transfer the reaction mixture from the reactor.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under a vacuum to yield Ibuprofen.
-
Recrystallize from a suitable solvent (e.g., hexane) for further purification.
-
References
Comparative Review of Patents and Literature Citing Copolymers Analogous to CAS 13338-49-3 for Advanced Drug Delivery
Introduction to the Polymer System
The inclusion of DMAEMA provides a cationic character and pH-sensitivity, allowing for solubility at lower pH values.[1][2] N-vinylpyrrolidone contributes hydrophilicity, biocompatibility, and mucoadhesive properties.[3][4] The acrylic acid component also imparts pH-sensitivity, typically responding to changes in alkaline conditions.[5][6] This combination of monomers allows for the synthesis of polymers with tunable characteristics, making them ideal candidates for controlled and targeted drug delivery systems.[1][7]
This guide synthesizes available data from patents and scientific literature on analogous copolymers to provide a comparative overview of their performance in key applications like pH-responsive drug release and mucoadhesion.
Performance Comparison: pH-Responsive Drug Release
Polymers containing DMAEMA and acrylic acid are prime candidates for oral drug delivery systems, designed to release their payload in specific pH environments of the gastrointestinal tract (GIT).[6] The stomach's acidic environment (pH 1.5-3.5) differs significantly from the more neutral to slightly alkaline conditions of the intestine (pH 5.5-7.0), a gradient that can be exploited by these polymers.[6]
While direct comparative data for CAS 13338-49-3 is unavailable, the performance of similar pH-responsive polymers provides a strong indication of its potential behavior. The following table summarizes typical drug release profiles for different classes of pH-sensitive polymers often compared in the literature.
Table 1: Comparative Drug Release from pH-Sensitive Nanogels
| Polymer System | Drug Type | Release at Acidic pH (e.g., pH 5.3-6.0) | Release at Neutral pH (e.g., pH 7.4) | Primary Interaction Force | Reference |
| Cationic Polymer (e.g., Eudragit E) | - | High | Low | Electrostatic | [1] |
| Anionic Polymer (e.g., MAA-EA Nanogels) | Cationic Drug (Imipramine) | Decreased | Increased | Electrostatic & H-Bonding | [8] |
| Anionic Polymer (e.g., MAA-EA Nanogels) | Hydrophobic Drug (Procaine) | Increased | Decreased | Hydrophobic | [8] |
| PEG-b-P(Asp) with Hydrazone Linkage | Doxorubicin | Faster Release | Slower Release | pH-sensitive covalent bond | [1] |
MAA-EA: Methacrylic acid-ethyl acrylate. PEG-b-P(Asp): Poly(ethylene glycol)-block-poly(aspartate).
This data highlights the versatility of pH-responsive systems. Cationic polymers like those containing DMAEMA are expected to be more soluble and release drugs in the low pH of the stomach.[1] Conversely, polymers with anionic components like acrylic acid tend to swell and release drugs in the higher pH of the intestines.[6][8] Formulations can be tailored to achieve specific release profiles based on the drug's properties and the desired target site.[8]
Performance Comparison: Mucoadhesion
The presence of N-vinylpyrrolidone in the terpolymer suggests its utility in mucoadhesive formulations, which are designed to prolong the residence time of a dosage form at a specific site of absorption, such as the buccal or nasal mucosa.[9][10] Enhanced mucoadhesion can significantly improve a drug's bioavailability.
Evaluating mucoadhesive strength is complex, with results varying based on the chosen methodology.[11][12] Common techniques include tensile strength analysis (measuring the force of detachment), rheological studies, and viscosity measurements.[12][13] The table below presents representative data comparing the mucoadhesive properties of common polymers.
Table 2: Comparative Mucoadhesive Performance of Common Polymers
| Polymer | Test Method | Measured Parameter | Performance Indicator | Reference |
| Carbopol® 971P / 974P | Detachment Force Test | Work of Adhesion (Wadh) | High | [12] |
| Noveon® Polycarbophil | Detachment Force Test | Work of Adhesion (Wadh) | High | [12] |
| Hydroxypropyl Methylcellulose (HPMC) | Tensile Test | Detachment Force | Moderate-High | [11] |
| Sodium Carboxymethylcellulose (CMC) | Tensile Test | Detachment Force | Moderate-High | [11] |
While specific data for the target terpolymer is not available, its combination of hydrophilic (VP, AA) and potentially charged (DMAEMA, AA) groups suggests it would exhibit competitive mucoadhesive properties. The molecular weight and chain length of the polymer are critical factors, with higher values generally leading to increased mucoadhesion.[9]
Experimental Protocols
In Vitro pH-Responsive Drug Release Study
This protocol outlines a standard method for evaluating the release of a drug from a pH-sensitive polymer formulation.
Methodology:
-
Preparation of Release Media: Prepare buffer solutions simulating gastric fluid (e.g., 0.1 N HCl, pH 1.2) and intestinal fluid (e.g., phosphate buffer, pH 6.8 or 7.4).
-
Drug Loading: Load the polymer (e.g., as nanoparticles or a hydrogel) with a model drug.[8]
-
Apparatus: Use a USP Dissolution Apparatus (e.g., basket or paddle method).
-
Procedure:
-
Place a known quantity of the drug-loaded polymer into the dissolution vessel containing the acidic release medium.
-
Maintain constant temperature (37°C ± 0.5°C) and stirring speed.
-
At predetermined time intervals, withdraw aliquots of the medium and replace with fresh medium to maintain sink conditions.
-
After a set period (e.g., 2 hours), change the release medium to the higher pH buffer to simulate intestinal transit.
-
Continue sampling at regular intervals.
-
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile at different pH values.
Ex Vivo Mucoadhesion Test (Detachment Force Method)
This protocol describes a common method for quantifying the mucoadhesive strength of a polymer formulation using a texture analyzer.
Methodology:
-
Substrate Preparation: Obtain fresh mucosal tissue (e.g., porcine buccal mucosa) from a local abattoir.[12] Mount the tissue on a holder, ensuring the mucosal surface is exposed.
-
Sample Preparation: Prepare the mucoadhesive formulation (e.g., a gel or film) and attach it to the instrument's probe.
-
Apparatus: Use a texture analyzer or tensile tester equipped with a suitable probe.[11][12]
-
Procedure:
-
Equilibrate the mucosal tissue to a set temperature (e.g., 37°C).
-
Lower the probe to bring the polymer formulation into contact with the mucosal surface.
-
Apply a constant contact force for a specified period (e.g., 1 minute) to allow for adhesive bond formation.
-
Withdraw the probe at a constant speed.
-
Record the force required to detach the formulation from the mucosa.
-
-
Analysis: The maximum detachment force (Fadh) and the work of adhesion (Wadh, calculated from the area under the force-distance curve) are used as measures of mucoadhesive strength.[12]
Visualizations
Caption: Workflow for an In Vitro pH-Responsive Drug Release Study.
Caption: pH-Triggered Intracellular Drug Release Pathway.
References
- 1. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Amphiphilic Terpolymers of N-Vinylpyrrolidone with Acrylic Acid and Triethylene Glycol Dimethacrylate as Promising Drug Delivery: Design, Synthesis and Biological Properties In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. Macromolecular Design and Engineering of New Amphiphilic N-Vinylpyrrolidone Terpolymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative drug release studies of two cationic drugs from pH-responsive nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Isolation and evaluation of mucoadhesive polymers from plants. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Useful In Vitro Techniques to Evaluate the Mucoadhesive Properties of Hyaluronic Acid-Based Ocular Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, a compound commonly used as a pharmaceutical intermediate. Adherence to these procedures is critical due to the substance's hazardous properties.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with multiple routes of toxicity. It is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, stringent safety measures must be implemented during its handling and disposal.
Personal Protective Equipment (PPE): Before handling the compound, personnel must be equipped with the following PPE:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4]
-
Skin Protection: Impervious gloves (inspect before use) and protective clothing to prevent skin contact.[3][4] Proper glove removal technique should be followed.[4]
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4] All respirator use must comply with OSHA 29 CFR 1910.134 or European Standard EN 149.
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5] An eyewash station and a safety shower should be readily accessible.[5]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] The material should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a suitable, sealed, and properly labeled container.[4][6] The container should be airtight and compatible with the chemical.[6]
-
Do not mix with other waste streams to avoid incompatible chemical reactions. Store away from strong oxidizers, acids, acid anhydrides, and acid chlorides.[6]
-
-
Labeling and Storage:
-
Arrange for Professional Disposal:
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[4]
Spill Cleanup: In the event of a spill, follow these procedures:
-
Evacuate personnel from the immediate area.[4]
-
Ensure adequate ventilation.[4]
-
Wearing appropriate PPE, clean up the spill immediately.[1]
-
For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it in a sealed container for disposal.[1][4]
-
For wet spills, absorb the material and place it in a labeled container for disposal.[1]
-
Wash the spill area with large amounts of water, but prevent runoff from entering drains.[1]
-
If drains or waterways are contaminated, notify emergency services.[1]
Hazard Classification Summary
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow from waste identification to final incineration.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. capotchem.com [capotchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride (CAS No. 13338-49-3). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Chemical Hazards: this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.[3] |
| Skin Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Wear appropriate protective clothing to prevent skin exposure.[3][4] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area or use only under a chemical fume hood.[1][5]
-
Avoid all personal contact, including inhalation of dust.[1][5]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
Emergency Procedures: First Aid
In case of exposure, immediate action is critical. The following table outlines first aid measures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
General Advice: In all cases of exposure, consult a physician and show them the safety data sheet for the product.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Disposal:
-
Collect waste material in suitable, closed containers for disposal.[3]
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
Contaminated PPE:
-
Dispose of contaminated gloves and other protective equipment after use in accordance with applicable laws and good laboratory practices.[3]
-
Contaminated packaging should be disposed of as the unused product.[3]
Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
